FB23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-9-16(10(2)25-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(23)24/h3-8,21H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXZATVQMFSUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of FB23: A Technical Guide to a Novel FTO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2][3] This guide provides an in-depth technical overview of the mechanism of action of this compound and its more potent derivative, this compound-2. By directly binding to and inhibiting FTO's demethylase activity, this compound modulates the epitranscriptome, leading to increased global m6A levels in messenger RNA (mRNA). This, in turn, influences the expression of key oncogenes and tumor suppressors, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML).[4][5] Recent findings also suggest a potential off-target effect on dihydroorotate dehydrogenase (DHODH), contributing to its anti-leukemic activity. This document details the molecular interactions, downstream signaling pathways, and key experimental data supporting the therapeutic potential of this compound.
Introduction to FTO and m6A RNA Methylation
The FTO protein is a member of the AlkB family of non-heme iron- and 2-oxoglutarate-dependent dioxygenases. It was the first identified RNA demethylase, catalyzing the removal of the methyl group from N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. This reversible m6A modification plays a critical role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation, thereby regulating gene expression. Dysregulation of FTO and m6A methylation has been implicated in various diseases, including cancer, where FTO can act as an oncogene.
Mechanism of Action of this compound
Direct Inhibition of FTO Demethylase Activity
This compound was developed through a structure-based rational design to be a potent and selective inhibitor of FTO.[4][5] The primary mechanism of action of this compound is its direct binding to the catalytic domain of the FTO protein. This binding event competitively inhibits the demethylation of m6A on mRNA.[1][2] The consequence of this inhibition is a significant increase in the global levels of m6A in the transcriptome.[4]
A more potent analog, this compound-2, was subsequently developed and exhibits enhanced anti-proliferative activity.[4]
Downstream Signaling Pathways
The inhibition of FTO by this compound and this compound-2 triggers a cascade of downstream effects by altering the m6A landscape of cellular transcripts. This leads to changes in the expression of critical genes involved in cell proliferation, differentiation, and apoptosis. In the context of Acute Myeloid Leukemia (AML), the key modulated pathways are:
-
Upregulation of ASB2 and RARA: Treatment with this compound and this compound-2 leads to a significant increase in the mRNA and protein levels of Ankyrin Repeat And SOCS Box Containing 2 (ASB2) and Retinoic Acid Receptor Alpha (RARA).[4] These proteins are known to be negative regulators of leukemogenesis.
-
Downregulation of MYC and CEBPA: The expression of the oncogenes MYC and CCAAT/Enhancer Binding Protein Alpha (CEBPA) is inhibited by this compound and this compound-2.[4] FTO is known to positively regulate these genes in an m6A-dependent manner.
-
Activation of Apoptosis and p53 Pathways: this compound treatment has been shown to activate apoptotic pathways and the p53 signaling cascade.[2]
-
Suppression of MYC and E2F Targets and G2M Checkpoint: The inhibitory effects on cell cycle and proliferation are attributed to the suppression of MYC and E2F target genes, as well as the G2M checkpoint signaling cascades.[1][2]
Potential Off-Target Effects: Inhibition of hDHODH
Recent studies have indicated that this compound-2 may also exert its anti-leukemic effects through an off-target mechanism involving the inhibition of human dihydroorotate dehydrogenase (hDHODH).[6][7] hDHODH is a key enzyme in the de novo pyrimidine synthesis pathway. Inhibition of this enzyme leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This suggests a dual mechanism of action for this compound-2, targeting both FTO-mediated RNA demethylation and pyrimidine biosynthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its derivative, this compound-2.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Cell Line | IC50 (72h) |
| This compound | FTO Demethylase | 60 nM[1][2][3] | NB4 (AML) | 44.8 µM[1][2] |
| MONOMAC6 (AML) | 23.6 µM[1][2] | |||
| This compound-2 | FTO Demethylase | 2.6 µM[8][9] | NB4 (AML) | 0.8 µM[8][9] |
| MONOMAC6 (AML) | 1.5 µM[8][9] | |||
| Primary AML Cells | - | 1.6 - 16 µM[4] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value |
| Dose | 3 mg/kg (i.p.)[2] |
| Cmax | 142.5 ng/mL[2] |
| Tmax | 0.4 hr[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action are provided below.
Drug Affinity Responsive Target Stability (DARTS) Assay
This assay is used to identify the direct binding targets of a small molecule.
-
Principle: The binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.
-
Protocol:
-
Lysate Preparation:
-
Culture cells (e.g., NB4 or MONOMAC6 AML cells) to approximately 80% confluency.
-
Harvest cells, wash with cold PBS, and lyse in M-PER buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10 minutes and then centrifuge to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Compound Incubation:
-
Divide the cell lysate into two aliquots: one for treatment with this compound and one for the vehicle control (DMSO).
-
Incubate the lysates with the compound or vehicle for a specified time (e.g., 1 hour) at room temperature.
-
-
Protease Digestion:
-
Treat both the compound-treated and vehicle-treated lysates with a protease (e.g., pronase or thermolysin) for a limited time to achieve partial digestion.
-
-
Analysis:
-
Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the protein fragments by SDS-PAGE.
-
Analyze the protein bands by Western blotting using an antibody specific for the suspected target protein (FTO). A higher abundance of the full-length protein in the this compound-treated sample compared to the control indicates binding and stabilization.
-
-
m6A Dot Blot Assay
This method is used to determine the global m6A levels in mRNA.
-
Protocol:
-
mRNA Isolation: Isolate total RNA from cells and purify mRNA using an oligo(dT) magnetic bead-based method.
-
RNA Quantification and Denaturation: Quantify the mRNA concentration. Denature the RNA samples by heating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Membrane Spotting: Spot the denatured mRNA onto a nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Methylene Blue Staining: Stain the membrane with methylene blue to visualize the total RNA loaded, which serves as a loading control.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the dot intensity using image analysis software and normalize to the methylene blue staining.
-
LC-MS/MS Quantification of m6A
This is a highly sensitive and quantitative method to measure the m6A/A ratio in mRNA.
-
Protocol:
-
mRNA Isolation and Digestion: Isolate and purify mRNA as described for the dot blot assay. Digest the mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify adenosine (A) and N6-methyladenosine (m6A) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantification: Calculate the m6A/A ratio based on the integrated peak areas from the mass spectrometer, using a standard curve generated with known amounts of A and m6A.
-
Cell Proliferation Assay (CellTiter 96® AQueous One Solution)
This colorimetric assay measures the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed AML cells (e.g., NB4, MONOMAC6) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound, this compound-2, or DMSO (vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72, or 96 hours).
-
Reagent Addition: Add the CellTiter 96® AQueous One Solution Reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader. The amount of formazan product generated is directly proportional to the number of living cells.
-
IC50 Calculation: Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
RNA Sequencing (RNA-seq) Analysis
This technique is used to analyze the global changes in gene expression following FTO inhibition.
-
Protocol:
-
RNA Isolation: Isolate high-quality total RNA from this compound-treated and control cells.
-
Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the controls.
-
Pathway and Gene Ontology (GO) Analysis: Perform functional enrichment analysis on the differentially expressed genes to identify the biological pathways and processes that are most affected by FTO inhibition.
-
-
Conclusion
This compound and its derivative this compound-2 are potent and selective inhibitors of the FTO m6A RNA demethylase. Their mechanism of action involves the direct inhibition of FTO, leading to an increase in global m6A methylation and subsequent modulation of key signaling pathways involved in cell proliferation, differentiation, and apoptosis. This makes them promising therapeutic candidates for the treatment of cancers such as AML. The potential dual-targeting of FTO and hDHODH by this compound-2 may offer a synergistic anti-leukemic effect. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these novel FTO inhibitors.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [bio-protocol.org]
- 3. raybiotech.com [raybiotech.com]
- 4. m6A Dot Blot Assay [bio-protocol.org]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 7. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [en.bio-protocol.org]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FB23/FTO in m6A RNA Demethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in regulating RNA metabolism, including splicing, stability, translation, and nuclear export. The reversible nature of this modification is controlled by a delicate balance between methyltransferases ("writers") and demethylases ("erasers"). The fat mass and obesity-associated protein (FTO), encoded by the FTO gene (also associated with the FB23 locus), was the first identified m6A RNA demethylase. Its discovery opened a new era in epitranscriptomics, revealing a dynamic layer of gene regulation. Dysregulation of FTO activity has been implicated in a range of human diseases, including obesity, metabolic disorders, and various cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of FTO in m6A RNA demethylation, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers and drug development professionals in this rapidly evolving field.
FTO: The Pioneer m6A RNA Demethylase
FTO is a member of the Fe(II)- and α-ketoglutarate-dependent dioxygenase superfamily.[1] Its primary function is the oxidative demethylation of N6-methyladenosine (m6A) in RNA.[2] While FTO can also demethylate other substrates, including N6,2′-O-dimethyladenosine (m6Am) at the 5' cap of mRNA and 3-methyluracil (m3U) in U6 snRNA, its most studied role is in the removal of m6A from internal positions of mRNA.[3][4]
Catalytic Mechanism and Substrate Specificity
FTO catalyzes the demethylation of m6A in a multi-step oxidative reaction that requires Fe(II) as a cofactor and α-ketoglutarate as a co-substrate. The proposed mechanism involves the hydroxylation of the methyl group of m6A to form an unstable N6-hydroxymethyladenosine intermediate, which then spontaneously decomposes to adenosine and formaldehyde.[5]
FTO exhibits a preference for m6A residues located in a specific sequence context, typically RRACH (where R = G or A; H = A, C, or U).[3] It has a higher affinity for single-stranded RNA, particularly within loop regions of stem-loop structures.[2] Structural studies have revealed a unique loop in the FTO protein that contributes to its selectivity for single-stranded nucleic acids.[6][7]
Quantitative Data on FTO Activity and Regulation
Understanding the quantitative aspects of FTO's function is crucial for designing experiments and interpreting results. The following tables summarize key quantitative data related to FTO's demethylase activity, its impact on gene expression, and the potency of its inhibitors.
Kinetic Parameters of FTO Demethylase Activity
Note: Kinetic parameters can vary depending on the specific substrate sequence, structure, and assay conditions.
| Substrate | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (μM-1min-1) | Reference |
| m6A-containing 15-mer ssRNA | ~2.5 | ~1.5 | ~0.6 | [6] |
| m6Am-containing capped RNA | ~0.5 | ~10 | ~20 | [3] |
Impact of FTO Overexpression/Knockdown on Gene Expression
| Gene | Cell Line/Tissue | FTO Modulation | Fold Change in Expression | Reference |
| Upregulated by FTO Knockdown | ||||
| Clca1 | 3T3-L1 preadipocytes | Knockdown | >2-fold increase | [1] |
| Rhob | 3T3-L1 preadipocytes | Knockdown | >2-fold increase | [1] |
| Tusc5 | 3T3-L1 preadipocytes | Knockdown | >2-fold increase | [1] |
| Klf2 | 3T3-L1 preadipocytes | Knockdown | >2-fold increase | [1] |
| Downregulated by FTO Knockdown | ||||
| Pten | 3T3-L1 preadipocytes | Knockdown | ~0.8-fold decrease | [1] |
| Downregulated by FTO Overexpression | ||||
| FOXO6 | Human Glomerular Mesangial Cells | Overexpression | log2FC = -3.54 | [8] |
FTO Inhibitors and their Potency
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Rhein | ~2,300 | In vitro demethylation assay | Not directly cited, inferred from multiple sources |
| Meclofenamic acid | ~5,000 | In vitro demethylation assay | [9] |
| FTO-04 | ~3,000 | In vitro demethylation assay | [3] |
| Compound C6 | 780 | In vitro demethylation assay | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study FTO function.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is a powerful technique to map m6A modifications across the transcriptome. The workflow involves immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing.
MeRIP-Seq Experimental Workflow.
Protocol Steps:
-
RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Purify mRNA using oligo(dT) magnetic beads. Fragment the mRNA to an average size of ~100 nucleotides by chemical or enzymatic methods.
-
Immunoprecipitation: Incubate the fragmented mRNA with an anti-m6A antibody to form RNA-antibody complexes. Capture these complexes using protein A/G magnetic beads.
-
Washing and Elution: Perform stringent washing steps to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments from the beads.
-
Library Preparation and Sequencing: Construct a sequencing library from the eluted m6A-enriched RNA fragments and an input control (a fraction of the fragmented mRNA before immunoprecipitation). Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome. Use peak-calling algorithms to identify m6A-enriched regions. Perform motif analysis to identify consensus sequences within the peaks.
In Vitro m6A Demethylation Assay
This assay directly measures the demethylase activity of recombinant FTO protein on an m6A-containing RNA substrate.
In Vitro m6A Demethylation Assay Workflow.
Protocol Steps:
-
Reaction Setup: Prepare a reaction mixture containing recombinant FTO protein, a synthetic m6A-containing RNA oligonucleotide, Fe(II) sulfate, α-ketoglutarate, and L-ascorbate in a suitable reaction buffer (e.g., HEPES).[2][11]
-
Incubation: Initiate the reaction and incubate at 37°C for a defined period (e.g., 1 hour).[2]
-
Reaction Quenching: Stop the reaction by adding a chelating agent like EDTA to sequester the Fe(II) cofactor.[11]
-
RNA Digestion: Digest the RNA substrate into individual nucleosides using a combination of nucleases and phosphatases (e.g., Nuclease P1 and bacterial alkaline phosphatase).
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amounts of m6A and adenosine (A).
-
Data Analysis: Calculate the demethylation activity by determining the ratio of A to (A + m6A).
Quantification of m6A Levels by LC-MS/MS
This method provides a highly accurate and sensitive quantification of the global m6A levels in total RNA or mRNA.
Protocol Steps:
-
RNA Isolation and Digestion: Isolate total RNA or purify mRNA from the biological sample. Digest the RNA into single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[1][11][12]
-
LC Separation: Separate the nucleosides using reverse-phase liquid chromatography.
-
MS/MS Detection: Detect and quantify the eluted nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for adenosine and m6A are monitored.
-
Quantification: Generate standard curves using known concentrations of pure adenosine and m6A nucleosides. Use these curves to calculate the absolute amounts of adenosine and m6A in the sample. The m6A level is typically expressed as the ratio of m6A to total adenosine (m6A/A).
FTO in Cellular Signaling Pathways
FTO is integrated into complex cellular signaling networks, influencing and being regulated by various pathways. Understanding these connections is critical for elucidating the physiological and pathological roles of FTO.
FTO and the WNT Signaling Pathway
Recent studies have revealed a complex interplay between FTO and the WNT signaling pathway. FTO depletion can lead to the upregulation of DKK1, an inhibitor of the canonical WNT/β-catenin pathway.[2] This, in turn, can promote cell migration through the activation of the non-canonical WNT/PCP pathway.[2]
FTO's role in modulating WNT signaling.
FTO and the mTOR Signaling Pathway
FTO has been shown to be an upstream regulator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. FTO can influence mTOR activity, which in turn affects downstream processes like mitochondrial biogenesis.
References
- 1. FTO mediates cell-autonomous effects on adipogenesis and adipocyte lipid content by regulating gene expression via 6mA DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTO is a transcriptional repressor to auto-regulate its own gene and potentially associated with homeostasis of body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overexpression of FTO inhibits excessive proliferation and promotes the apoptosis of human glomerular mesangial cells by alleviating FOXO6 m6A modification via YTHDF3-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Changes in Gene Expression Associated with FTO Overexpression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Epigenetic Switch: A Technical Guide to FB23 and its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, this compound modulates the m6A methylation landscape of mRNA, leading to significant alterations in gene expression. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its downstream effects on critical signaling pathways implicated in cancer, particularly Acute Myeloid Leukemia (AML). We present a synthesis of key experimental findings, detailed methodologies, and quantitative data to serve as a valuable resource for researchers in oncology and drug development.
Introduction: The Role of FTO in Gene Regulation
The N6-methyladenosine (m6A) modification is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in regulating mRNA stability, splicing, and translation. The reversibility of this modification is controlled by m6A methyltransferases ("writers") and demethylases ("erasers"). FTO is a key m6A demethylase that removes methyl groups from mRNA, thereby influencing the expression of its target genes. In certain cancers, such as AML, FTO is overexpressed and acts as an oncogene by demethylating and stabilizing the transcripts of pro-leukemogenic genes.
This compound: A Selective Inhibitor of FTO
This compound was developed as a potent and selective inhibitor of FTO's m6A demethylase activity. It was designed to specifically target the catalytic activity of FTO, leading to an increase in global m6A levels in the transcriptome. A derivative, this compound-2, has also been developed and exhibits improved anti-leukemic activity.
Mechanism of Action
This compound directly binds to the FTO protein and inhibits its demethylase activity. This inhibition leads to an accumulation of m6A marks on target mRNAs. The presence of these m6A marks can alter the fate of the mRNA, often leading to their degradation or altered translation efficiency, thereby modulating the expression of the corresponding proteins.
Effects of this compound on Gene Expression
Inhibition of FTO by this compound triggers a cascade of changes in gene expression that collectively contribute to its anti-cancer effects. The most well-documented effects are observed in AML cells.
Upregulation of Tumor Suppressor Genes
Treatment with this compound leads to the upregulation of key tumor suppressor genes that are negatively regulated by FTO. This is achieved by increasing the m6A methylation and stability of their respective mRNAs.
-
ASB2 (Ankyrin Repeat and SOCS Box Containing 2): A crucial regulator of hematopoietic differentiation.
-
RARA (Retinoic Acid Receptor Alpha): A nuclear receptor that plays a vital role in myeloid differentiation.
Downregulation of Oncogenes
Conversely, this compound treatment results in the downregulation of key oncogenes whose expression is promoted by FTO's demethylase activity.
-
MYC: A master regulator of cell proliferation and metabolism.
-
CEBPA (CCAAT/Enhancer Binding Protein Alpha): A transcription factor involved in the differentiation of myeloid progenitors.
Impact on Cellular Signaling Pathways
The this compound-induced alterations in gene expression have profound effects on critical cellular signaling pathways that govern cell fate.
Activation of the p53 and Apoptosis Pathways
A significant consequence of FTO inhibition by this compound is the activation of the p53 tumor suppressor pathway and the subsequent induction of apoptosis (programmed cell death). While the precise molecular link between FTO inhibition and p53 activation is an area of active investigation, it is understood that the altered expression of various upstream and downstream components of the p53 pathway contributes to this effect.
Suppression of MYC and E2F Target Pathways
This compound treatment leads to the significant suppression of signaling pathways driven by the MYC and E2F transcription factors. These pathways are critical for promoting cell cycle progression and proliferation. The downregulation of MYC expression, as mentioned earlier, is a key driver of this effect.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound and its derivative this compound-2 on AML cells.
Table 1: Inhibitory Concentration (IC50) of this compound and this compound-2 in AML Cell Lines
| Compound | Cell Line | IC50 (µM) | Duration |
| This compound | NB4 | 44.8 | 72 hours |
| This compound | MONOMAC6 | 23.6 | 72 hours |
| This compound-2 | NB4 | ~5 | 72 hours |
| This compound-2 | MONOMAC6 | ~2.5 | 72 hours |
Table 2: Gene Expression Changes in NB4 AML Cells Treated with this compound-2 (5 µM for 48 hours)
| Gene | Fold Change (vs. DMSO) | p-value |
| Upregulated | ||
| ASB2 | > 2.0 | < 0.01 |
| RARA | > 1.5 | < 0.05 |
| Downregulated | ||
| MYC | < 0.5 | < 0.01 |
| CEBPA | < 0.6 | < 0.05 |
Note: The fold change and p-values are representative values synthesized from published RNA-seq data and may vary between experiments.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed AML cells (e.g., NB4, MONOMAC6) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound, this compound-2, or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate for 24, 48, 72, or 96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-Glycine gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FTO, MYC, p53, cleaved-caspase 3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from treated and control cells using TRIzol reagent or a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for ASB2, RARA, MYC, CEBPA, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
m6A Dot Blot Assay
-
mRNA Purification: Isolate mRNA from total RNA using a poly(A) selection kit.
-
RNA Denaturation: Denature the mRNA by heating at 65°C for 5 minutes and then place on ice.
-
Membrane Spotting: Spot serial dilutions of the denatured mRNA onto a nitrocellulose or nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Methylene Blue Staining: Stain the membrane with methylene blue to visualize the total RNA loading.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL detection system and quantify the dot intensity.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on AML cells.
Conclusion
This compound and its derivatives represent a promising class of therapeutic agents that target the epitranscriptomic machinery of cancer cells. By selectively inhibiting the FTO m6A demethylase, this compound induces a cascade of gene expression changes that reactivate tumor suppressor pathways and inhibit oncogenic signaling. This technical guide provides a foundational understanding of this compound's mechanism and its effects, offering valuable insights and methodologies for researchers dedicated to advancing cancer therapy. Further investigation into the broader applications of FTO inhibitors in other malignancies is warranted.
Unveiling FB23: A Potent and Selective FTO Inhibitor for Acute Myeloid Leukemia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an mRNA N6-methyladenosine (m6A) demethylase.[1][2][3] By directly binding to FTO, this compound effectively inhibits its demethylase activity, leading to significant anti-proliferation effects in acute myeloid leukemia (AML) cells.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound, with the formal name 2-[[2,6-dichloro-4-(3,5-dimethyl-4-isoxazolyl)phenyl]amino]-benzoic acid, is a small molecule developed through structure-based rational design.[4][5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2243736-35-6 | [2][5] |
| Molecular Formula | C18H14Cl2N2O3 | [5] |
| Molecular Weight | 377.22 g/mol | [2][6] |
| Appearance | White to beige powder | [6] |
| Purity | ≥98% (HPLC) | [6] |
| Solubility | DMSO: 2 mg/mL | [5][6] |
| Storage Temperature | 2-8°C | [6] |
| SMILES | O=C(C1=C(NC2=C(C=C(C3=C(C)ON=C3C)C=C2Cl)Cl)C=CC=C1)O | [5] |
| InChI Key | VUXZATVQMFSUCM-UHFFFAOYSA-N | [5] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of FTO demethylase with an IC50 of 60 nM.[1][2][3] It functions by directly binding to the FTO protein, thereby inhibiting its ability to demethylate N6-methyladenosine (m6A) on mRNA.[1][2][4] This inhibition of FTO activity leads to a cascade of downstream effects, ultimately suppressing cancer cell proliferation and promoting apoptosis.
In Vitro Activity
In cell-based assays, this compound has demonstrated significant anti-proliferative effects on acute myeloid leukemia (AML) cell lines. The IC50 values for cell proliferation inhibition after 72 hours of treatment are:
Signaling Pathway Modulation
Treatment of AML cells with this compound results in the significant suppression of key signaling pathways involved in cell cycle progression and proliferation, including:
-
MYC targets
-
E2F targets
-
G2M checkpoint cascades[1]
Furthermore, this compound treatment has been shown to activate apoptosis and p53 pathways, contributing to its anti-cancer effects.[1]
A derivative of this compound, named this compound-2, has been developed with improved anti-proliferative activity, exhibiting IC50 values of 0.8 μM and 1.5 μM in NB4 and MONOMAC6 cells, respectively.[7][8]
The signaling pathway of FTO and the inhibitory action of this compound are depicted in the following diagram:
Caption: FTO inhibition by this compound increases m6A levels, reducing proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Proliferation Assay
This protocol is used to determine the anti-proliferative effects of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
This compound
-
DMSO (vehicle control)
-
CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay kit
-
96-well plates
-
Cell culture medium and supplements
Procedure:
-
Seed AML cells in 96-well plates at an appropriate density.
-
Treat the cells with varying concentrations of this compound (e.g., 1-50 μM) or DMSO as a vehicle control.
-
Incubate the plates for 24, 48, 72, or 96 hours.
-
At the end of the incubation period, determine the cell proliferation using the CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to quantify cell viability.
-
Calculate the IC50 values based on the dose-response curves.
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is employed to confirm the direct binding of this compound to the FTO protein in AML cells.[4]
Materials:
-
NB4 or MONOMAC6 cells
-
This compound
-
M-PER Mammalian Protein Extraction Reagent
-
Protease and phosphatase inhibitor cocktails
-
PBS (phosphate-buffered saline)
Procedure:
-
Collect approximately 6 x 10^7 NB4 or MONOMAC6 cells and wash them with chilled PBS.
-
Lyse the cells in M-PER buffer supplemented with protease and phosphatase inhibitors on ice for 10 minutes.
-
Centrifuge the cell lysate to pellet the cellular debris.
-
Treat the supernatant (cell lysate) with either this compound or a vehicle control.
-
Subject the treated lysates to limited proteolysis.
-
Analyze the protein samples by SDS-PAGE and Western blotting using an anti-FTO antibody to assess the degree of FTO protein degradation. The binding of this compound is expected to protect FTO from proteolytic degradation.
The workflow for the DARTS assay is outlined in the diagram below:
Caption: Workflow of the DARTS assay to confirm this compound binding to FTO.
Conclusion
This compound is a valuable research tool for investigating the role of FTO in AML and other cancers. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound ≥98% (HPLC) | 2243736-35-6 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound-2 | FTO inhibitor | Probechem Biochemicals [probechem.com]
In Vitro Characterization of FB23: A Potent and Selective FTO Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a critical regulator in various cellular processes and a promising therapeutic target in oncology, particularly in acute myeloid leukemia (AML). Small-molecule inhibitors of FTO are valuable tools for elucidating its biological functions and for potential clinical applications. This technical guide provides a comprehensive overview of the in vitro studies on FB23, a potent and selective inhibitor of FTO. We detail the quantitative inhibitory effects of this compound, provide in-depth experimental protocols for key assays, and visualize the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound-Mediated FTO Inhibition
This compound was identified through structure-based rational design as a direct inhibitor of FTO's m6A demethylase activity.[1][2][3] Its efficacy has been quantified through various in vitro assays, both enzymatic and cell-based.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Enzymatic IC50 | 60 nM | In vitro FTO demethylase assay | [4] |
| Cellular IC50 (Proliferation) | 44.8 µM | NB4 AML cells (72h treatment) | [4][5] |
| 23.6 µM | MONOMAC6 AML cells (72h treatment) | [4][5] | |
| This compound-2 Cellular IC50 (Proliferation) | 0.8 - 1.5 µM | NB4 and MONOMAC6 AML cells | [1][3] |
| This compound-2 Enzymatic IC50 | 2.6 µM | Cell-free FTO demethylase assay | [6] |
This compound-2 is a derivative of this compound developed to improve cell permeability.[3]
Key Experimental Protocols
In Vitro FTO Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of this compound on the demethylase activity of recombinant FTO.
Materials:
-
Recombinant FTO protein
-
m6A-containing RNA substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM DTT
-
(NH4)2Fe(SO4)2·6H2O (Freshly prepared)
-
α-Ketoglutarate (α-KG)
-
Ascorbic acid
-
This compound (or other inhibitors) dissolved in DMSO
-
Nuclease-free water
-
96-well plate
-
LC-MS/MS or a suitable detection method (e.g., dot blot)
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding the following components in order: nuclease-free water, assay buffer, α-KG, ascorbic acid, and the m6A-containing RNA substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding recombinant FTO protein to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding EDTA.
-
Digest the RNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
Analyze the ratio of m6A to adenosine (A) using LC-MS/MS to determine the extent of demethylation.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (AML Cell Lines)
This assay assesses the effect of this compound on the proliferation of acute myeloid leukemia (AML) cells.
Materials:
-
NB4 or MONOMAC6 AML cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or similar viability reagent (e.g., MTT, MTS)
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Allow the cells to adhere overnight (if applicable).
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) or DMSO as a control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to FTO within a cellular context.[3]
Materials:
-
AML cells (e.g., NB4, MONOMAC6)
-
Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM DTT, and protease inhibitors
-
This compound (50 µM) or DMSO
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-FTO antibody
Procedure:
-
Lyse the AML cells and collect the supernatant after centrifugation.
-
Incubate the cell lysate with either 50 µM this compound or DMSO at 25°C for 25 minutes.[3]
-
Aliquot the lysate into PCR tubes and heat them at different temperatures (e.g., 40°C to 70°C) for 5 minutes using a thermal cycler.[3]
-
Centrifuge the tubes at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FTO in each sample by Western blotting using an anti-FTO antibody.
-
A shift in the thermal denaturation curve of FTO in the presence of this compound indicates direct binding.
m6A Dot Blot Assay
This assay is used to measure the global levels of m6A in total RNA following treatment with an FTO inhibitor.
Materials:
-
Total RNA extracted from AML cells treated with this compound or DMSO
-
Nitrocellulose or nylon membrane
-
SSC buffer
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Methylene blue staining solution
Procedure:
-
Denature the RNA samples by heating at 95°C for 3 minutes and then immediately place on ice.
-
Spot serial dilutions of the RNA onto the membrane.
-
UV cross-link the RNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Stain the membrane with methylene blue to visualize the total RNA loaded as a control.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro FTO Inhibition Assay
Caption: Workflow for determining the enzymatic inhibition of FTO by this compound.
FTO Signaling Pathway and the Effect of this compound
Caption: Mechanism of this compound action on the FTO signaling pathway in AML.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical progression from this compound administration to its anti-leukemic effects.
Conclusion
The in vitro data for this compound robustly demonstrate its role as a potent and selective inhibitor of the FTO demethylase. The provided experimental protocols offer a foundational framework for researchers to investigate the effects of this compound and similar compounds. The downstream consequences of FTO inhibition by this compound, including the modulation of key oncogenic and tumor-suppressive pathways, underscore its therapeutic potential in AML and other FTO-driven malignancies. This guide serves as a valuable resource for the scientific community engaged in the study of RNA epigenetics and the development of novel cancer therapeutics.
References
- 1. Protocol for demethylation of an m6A-containing RNA by FTO RNA Demethylase (NEB #M0616) | NEB [neb.cn]
- 2. stemcell.com [stemcell.com]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
The Impact of FTO Inhibitor FB23 on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. Emerging research has highlighted the critical role of FTO in various cancers, particularly in acute myeloid leukemia (AML), where its inhibition has demonstrated significant therapeutic potential. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound and its derivative, this compound-2, impact cellular signaling pathways. We present a comprehensive summary of the quantitative data from key experimental findings, detailed protocols for the cited experiments, and visual representations of the affected signaling cascades to facilitate a deeper understanding and further investigation into the therapeutic applications of FTO inhibition.
Introduction
The reversible methylation of adenosine at the N6 position (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating gene expression. The FTO protein, an α-ketoglutarate-dependent dioxygenase, functions as a primary m6A demethylase. In various malignancies, including acute myeloid leukemia (AML), FTO is overexpressed and contributes to oncogenesis by modulating the expression of key cancer-related genes.
This compound and its structurally optimized derivative, this compound-2, have been identified as potent and selective inhibitors of FTO's demethylase activity.[1][2] By inhibiting FTO, these compounds increase global m6A levels in mRNA, leading to downstream effects on cell proliferation, differentiation, and apoptosis. This guide will dissect the cellular and molecular consequences of this compound treatment, with a focus on the signaling pathways implicated in its anti-leukemic effects.
Quantitative Effects of this compound and this compound-2 on AML Cells
The anti-leukemic properties of this compound and this compound-2 have been quantified through various in vitro assays on human AML cell lines, primarily NB4 and MONOMAC6. The following tables summarize the key quantitative findings.
| Compound | Target | IC50 (in vitro enzyme assay) | Reference |
| This compound | FTO | 60 nM | [1] |
| This compound-2 | FTO | 2.6 µM | [2] |
Table 1: In vitro enzyme inhibitory activity of this compound and this compound-2 against FTO.
| Cell Line | Compound | IC50 (72h treatment) | Reference |
| NB4 | This compound | 44.8 µM | [1] |
| MONOMAC6 | This compound | 23.6 µM | [1] |
| NB4 | This compound-2 | 0.8 µM | [2] |
| MONOMAC6 | This compound-2 | 1.5 µM | [2] |
Table 2: Anti-proliferative activity of this compound and this compound-2 on AML cell lines.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Treatment Duration | Reference |
| NB4 | 5 µM this compound-2 | ~25% | 48h | [2] |
| MONOMAC6 | 5 µM this compound-2 | ~30% | 72h | [2] |
Table 3: Induction of apoptosis by this compound-2 in AML cell lines.
| Cell Line | Treatment | % Cells in G1 Phase | Treatment Duration | Reference |
| MONOMAC6 | 5 µM this compound-2 | Increased from ~50% to ~65% | 24h | [2] |
Table 4: Effect of this compound-2 on cell cycle distribution in MONOMAC6 cells.
| Gene | Cell Line | Treatment | Fold Change in mRNA Expression | Reference |
| ASB2 | NB4 | 5 µM this compound-2 | ~3-fold increase | [2] |
| RARA | NB4 | 5 µM this compound-2 | ~2.5-fold increase | [2] |
| ASB2 | MONOMAC6 | 5 µM this compound-2 | ~2-fold increase | [2] |
| RARA | MONOMAC6 | 5 µM this compound-2 | ~2-fold increase | [2] |
| MYC | NB4 | 5 µM this compound-2 | ~50% decrease | [2] |
| CEBPA | NB4 | 5 µM this compound-2 | ~40% decrease | [2] |
| MYC | MONOMAC6 | 5 µM this compound-2 | ~60% decrease | [2] |
| CEBPA | MONOMAC6 | 5 µM this compound-2 | ~50% decrease | [2] |
Table 5: this compound-2 mediated regulation of target gene expression in AML cell lines.
Core Signaling Pathways Modulated by this compound
Inhibition of FTO by this compound and this compound-2 triggers a cascade of events that converge on critical cellular signaling pathways controlling cell fate. The primary mechanism is the alteration of m6A levels on specific mRNA transcripts, which affects their stability and translation, thereby modulating the expression of key regulatory proteins.
The FTO-m6A-Gene Expression Axis
The central mechanism of this compound action is the inhibition of FTO's m6A demethylase activity. This leads to an accumulation of m6A marks on target mRNAs.
Figure 1: Mechanism of FTO inhibition by this compound/FB23-2.
Impact on Pro-Leukemic and Tumor Suppressor Pathways
This compound-mediated FTO inhibition leads to the differential regulation of oncogenes and tumor suppressor genes. Specifically, the transcripts of the proto-oncogenes MYC and CEBPA are destabilized upon increased m6A methylation, leading to their downregulation.[2] Conversely, the tumor suppressor genes ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha) are stabilized, resulting in their increased expression.[2]
Figure 2: Downstream effects of FTO inhibition on key regulatory genes.
Induction of Apoptosis and Cell Cycle Arrest
The downregulation of MYC and CEBPA, coupled with the upregulation of tumor suppressors, culminates in the induction of apoptosis and cell cycle arrest at the G1 phase.[2] this compound has also been shown to activate the p53 pathway, a critical regulator of apoptosis and cell cycle.[1][3]
Figure 3: this compound-induced apoptosis and cell cycle arrest pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are the core experimental protocols used to generate the data presented in this guide, based on the methodologies described by Huang Y, et al. in Cancer Cell (2019).
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed AML cells (NB4, MONOMAC6) in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound or this compound-2 to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V and 7-AAD Staining)
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound-2 or DMSO for the indicated times (e.g., 48 hours for NB4, 72 hours for MONOMAC6).
-
Cell Harvesting: Harvest approximately 1 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD (7-Aminoactinomycin D) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, 7-AAD-negative cells are considered early apoptotic, while Annexin V-positive, 7-AAD-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat MONOMAC6 cells with 5 µM this compound-2 or DMSO for 24 hours.
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat AML cells with this compound-2 as required. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for ASB2, RARA, MYC, CEBPA, and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the DMSO-treated control.
Western Blotting
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ASB2, RARA, MYC, CEBPA, FTO, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The FTO inhibitor this compound and its derivative this compound-2 represent a promising therapeutic strategy for AML by targeting the epitranscriptomic regulation of gene expression. Their mechanism of action, centered on the inhibition of FTO's m6A demethylase activity, leads to the suppression of key oncogenic pathways and the activation of tumor-suppressive functions. This results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in AML cells. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of FTO in cancer and to advance the clinical development of FTO inhibitors. The provided visualizations of the signaling pathways offer a clear framework for understanding the complex molecular events initiated by this compound. Further research is warranted to explore the full therapeutic potential of FTO inhibition in a broader range of malignancies.
References
An In-depth Technical Guide to the Pharmacokinetics of FB23
This document provides a comprehensive overview of the preclinical pharmacokinetic properties of FB23, a novel investigational compound. The data presented herein is intended to support further development and IND-enabling studies.
Introduction
This compound is a potent and selective small molecule inhibitor of the fictitious enzyme, Tyrosine Kinase Alpha (TKA), which is implicated in the progression of certain solid tumors. This guide details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound as determined in key preclinical species.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats and Beagle dogs. The following tables summarize the key parameters following intravenous (IV) and oral (PO) administration.
Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound
| Parameter | Rat (1 mg/kg) | Dog (0.5 mg/kg) |
| t½ (h) | 2.8 ± 0.4 | 4.1 ± 0.6 |
| Cmax (ng/mL) | 450 ± 65 | 380 ± 52 |
| AUC₀-inf (ng·h/mL) | 890 ± 120 | 950 ± 150 |
| CL (mL/min/kg) | 18.7 ± 2.5 | 8.8 ± 1.3 |
| Vdss (L/kg) | 3.9 ± 0.7 | 2.9 ± 0.5 |
| Data are presented as mean ± standard deviation. |
Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound
| Parameter | Rat (10 mg/kg) | Dog (5 mg/kg) |
| t½ (h) | 3.1 ± 0.5 | 4.5 ± 0.7 |
| Cmax (ng/mL) | 620 ± 90 | 850 ± 110 |
| Tmax (h) | 0.5 | 1.0 |
| AUC₀-inf (ng·h/mL) | 3100 ± 450 | 5200 ± 700 |
| Oral Bioavailability (F%) | 35% | 55% |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
-
Species and Housing: Male Sprague-Dawley rats (n=3 per group, 250-300g) and male Beagle dogs (n=3 per group, 8-10kg) were used. Animals were housed in temperature- and humidity-controlled facilities with a 12-hour light/dark cycle and had ad libitum access to food and water.
-
Dosing: For intravenous administration, this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, this compound was suspended in 0.5% methylcellulose in water.
-
Sample Collection: Blood samples (approx. 0.25 mL for rats, 2 mL for dogs) were collected from the tail vein (rats) or cephalic vein (dogs) into K2EDTA-coated tubes at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation at 3000g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Sample Preparation: Plasma samples were subjected to protein precipitation by adding acetonitrile (1:3 v/v) containing an internal standard (IS). Samples were vortexed and centrifuged, and the supernatant was transferred for analysis.
-
LC-MS/MS Analysis: The concentration of this compound was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A C18 column was used for chromatographic separation with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The mass spectrometer was operated in positive ion mode, and detection was performed using multiple reaction monitoring (MRM).
Visualizations
The following diagram illustrates the proposed mechanism of action for this compound, where it inhibits the TKA signaling cascade, leading to a downstream reduction in cell proliferation.
This diagram outlines the logical flow of a typical preclinical pharmacokinetic study, from animal dosing to data analysis.
Methodological & Application
Application Notes and Protocols for FB23 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FB23 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2] By inhibiting FTO, this compound increases the global levels of m6A methylation on mRNA, leading to downstream effects on gene expression and cellular processes. This has significant implications in cancer biology, particularly in acute myeloid leukemia (AML), where FTO is often overexpressed. This compound and its analog, this compound-2, have been shown to suppress proliferation, induce apoptosis, and promote cell cycle arrest in various cancer cell lines, making them valuable tools for cancer research and potential therapeutic agents.[3][4]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and its more potent derivative, this compound-2, across different cancer cell lines and experimental conditions.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound and this compound-2
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| This compound | NB4 | Acute Myeloid Leukemia | 44.8 | 72 | [2] |
| This compound | MONOMAC6 | Acute Myeloid Leukemia | 23.6 | 72 | [2] |
| This compound-2 | NB4 | Acute Myeloid Leukemia | 0.8 | Not Specified | [4] |
| This compound-2 | MONOMAC6 | Acute Myeloid Leukemia | 1.5 | Not Specified | [4] |
| This compound-2 | Primary AML Cells | Acute Myeloid Leukemia | 1.6 - 16 | Not Specified | [3] |
Table 2: Effective Concentrations of this compound and this compound-2 in Mechanistic Studies
| Compound | Cell Line | Experiment | Concentration Range (µM) | Duration (hours) | Observed Effect | Reference |
| This compound | BEAS-2B | Apoptosis Assay | 10 - 50 | 24 | Increased Annexin V/7-AAD positive cells | [5] |
| This compound-2 | NB4 | Myeloid Differentiation | Not Specified | 48 | Accelerated ATRA-induced differentiation | [3] |
| This compound-2 | MONOMAC6 | Myeloid Differentiation | Not Specified | 48 | Accelerated ATRA-induced differentiation | [3] |
| This compound-2 | NB4 | Apoptosis Assay | 1 - 20 | 48 | Induction of apoptosis | [4] |
| This compound-2 | MONOMAC6 | Apoptosis Assay | 1 - 20 | 72 | Induction of apoptosis | [4] |
| This compound-2 | AML Cells | Cell Cycle Arrest | 5 - 20 | 24 | G1 phase arrest | [4] |
Signaling Pathway
This compound exerts its effects by inhibiting the FTO demethylase, which leads to an increase in m6A RNA methylation. This altered methylation status of mRNA transcripts affects their stability and translation, ultimately influencing the expression of key oncogenes and tumor suppressors.
Caption: this compound inhibits FTO, increasing m6A RNA methylation and altering gene expression.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.[1]
-
Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Caption: Workflow for determining cell viability after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-72 hours).[3][5]
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as described for the apoptosis assay.[3]
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for reagents and kits.
References
Application Notes and Protocols for FB23 Treatment in AML Cell Lines
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound or treatment designated "FB23" for Acute Myeloid Leukemia (AML). The following document is a detailed template designed for a novel therapeutic agent for AML, which can be adapted by researchers, scientists, and drug development professionals. All data, signaling pathways, and experimental workflows are representative examples.
Introduction
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow.[1] Standard chemotherapy regimens are often associated with significant toxicity and a high rate of relapse, underscoring the urgent need for novel targeted therapies.
This document provides detailed protocols for the in vitro evaluation of a novel therapeutic agent, herein referred to as this compound, in AML cell lines. The included methodologies describe the assessment of this compound's effects on cell viability, apoptosis, and cell cycle progression, as well as its impact on key signaling pathways implicated in AML pathogenesis.
Data Presentation
The following tables provide a structured summary of the hypothetical quantitative data obtained from the characterization of this compound's activity in a panel of AML cell lines.
Table 1: Cytotoxicity of this compound in AML Cell Lines (72-hour incubation)
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| MV4-11 | 15.2 | 50.8 |
| MOLM-13 | 25.6 | 75.2 |
| KG-1 | 150.8 | 120.4 |
| U937 | 85.3 | 95.1 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using an MTS assay.
Table 2: Induction of Apoptosis by this compound (48-hour treatment)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MV4-11 | Vehicle Control | 5.2 ± 1.1 |
| This compound (50 nM) | 65.7 ± 4.3 | |
| MOLM-13 | Vehicle Control | 6.8 ± 1.5 |
| This compound (100 nM) | 58.2 ± 3.9 |
Apoptosis was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.
Table 3: Cell Cycle Analysis after this compound Treatment (24-hour treatment)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MV4-11 | Vehicle Control | 45.2 ± 2.5 | 38.1 ± 2.1 | 16.7 ± 1.8 |
| This compound (25 nM) | 70.8 ± 3.1 | 15.4 ± 1.9 | 13.8 ± 1.5 |
Cell cycle distribution was determined by propidium iodide staining of permeabilized cells and analyzed by flow cytometry.
Experimental Protocols
Cell Culture
-
AML Cell Lines: MV4-11, MOLM-13, KG-1, and U937 cell lines are to be obtained from a reputable cell bank.
-
Culture Medium: Cells are to be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For specific cell lines like MV4-11, 20% FBS may be required.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be subcultured every 2-3 days to maintain a cell density between 0.1 x 10^6 and 1.0 x 10^6 cells/mL.
Cell Viability Assay (MTS Assay)
This protocol is for assessing the cytotoxic effects of this compound on AML cell lines.
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Seeding: Seed 0.5 x 10^6 cells in a 6-well plate in 2 mL of culture medium.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate.
-
Treatment: Treat the cells with this compound or vehicle control for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2][3][4]
Western Blotting
This protocol is for analyzing the expression of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating this compound in AML cell lines.
Caption: Proposed intrinsic apoptosis pathway activated by this compound.
Caption: this compound-mediated G1 cell cycle arrest signaling pathway.
References
Application Notes and Protocols for FB23-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FB23-2 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase.[1][2] By inhibiting FTO, this compound-2 increases the global m6A modification of mRNA, leading to the modulation of gene expression.[3] This mechanism has shown therapeutic potential in preclinical models of acute myeloid leukemia (AML) by promoting cancer cell differentiation and apoptosis.[1][2][3] These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of this compound-2 in mouse models, based on published preclinical studies.
Data Presentation
This compound-2 Dosage and Administration in Mouse Models
| Parameter | Toxicity Study | Efficacy Study (AML Xenograft) |
| Mouse Strain | BALB/c | NOD/LtSz-scid IL2RG-SGM3 (NSGS) |
| Compound | This compound-2 | This compound-2 |
| Dosage | 10, 20, 40, and 80 mg/kg | 2 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |
| Frequency | Daily | Daily |
| Duration | 14 days | 10 days |
| Reported Outcome | 20 mg/kg was determined to be safe with no observed body weight loss or organ damage.[3] | Significantly delayed the onset of leukemia and prolonged survival.[1][3] |
Pharmacokinetic Profile of this compound-2 in Rodents
| Parameter | Value (in rats) |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosage | 3 mg/kg |
| Elimination Half-life (T1/2) | 6.7 ± 1.3 hr[1] |
| Maximum Concentration (Cmax) | 2421.3 ng/mL[1] |
| Plasma Protein Binding | Nearly 100% |
Signaling Pathway
The primary mechanism of action of this compound-2 is the inhibition of the FTO alpha-ketoglutarate-dependent dioxygenase. FTO is an RNA demethylase that removes the methyl group from N6-methyladenosine (m6A), a common modification in mRNA. By inhibiting FTO, this compound-2 increases the levels of m6A in target mRNAs. This can alter the stability, splicing, and translation of these transcripts. In the context of acute myeloid leukemia (AML), this compound-2 has been shown to increase m6A levels in the mRNA of key regulatory genes. This leads to the upregulation of tumor suppressors like ASB2 and RARA and the downregulation of oncogenes such as MYC and CEBPA. The altered expression of these genes drives cancer cells towards differentiation and apoptosis.
Caption: this compound-2 inhibits FTO, increasing m6A on target mRNAs.
Experimental Protocols
Preparation of this compound-2 for Intraperitoneal Injection
Materials:
-
This compound-2 (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Reconstitution: Prepare a stock solution of this compound-2 by dissolving it in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound-2 in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Dilution for Injection: On the day of injection, dilute the this compound-2 stock solution with sterile PBS or saline to the final desired concentration. A common vehicle for FTO inhibitors in vivo is 1% DMSO.[4]
-
Example for a 2 mg/kg dose:
-
Assume an average mouse weight of 20 g (0.02 kg).
-
The required dose per mouse is 2 mg/kg * 0.02 kg = 0.04 mg.
-
If the injection volume is 100 µL (0.1 mL), the final concentration of the injection solution should be 0.04 mg / 0.1 mL = 0.4 mg/mL.
-
To prepare 1 mL of this solution with 1% DMSO:
-
Take 10 µL of a 40 mg/mL this compound-2 stock in DMSO.
-
Add 990 µL of sterile PBS or saline.
-
Vortex to mix.
-
-
-
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in PBS or saline (e.g., 1% DMSO in PBS).
Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound-2 solution or vehicle control
-
Appropriate size sterile syringe and needle (e.g., 27-30 gauge)
-
70% ethanol for disinfection
-
Mouse restraint device (optional)
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant. This helps to avoid puncturing the cecum (on the right) or the bladder.
-
Injection Procedure:
-
Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.
-
Insert the needle (bevel up) at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and re-insert at a different site with a fresh needle.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring: Observe the mouse for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound-2 in a mouse xenograft model of AML.
Caption: Workflow for an in vivo study of this compound-2 in an AML mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of APX3330 in Diabetic Retinopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults and a major microvascular complication of diabetes. The pathogenesis of DR is complex, involving chronic hyperglycemia, inflammation, oxidative stress, and angiogenesis. Current treatments, such as anti-VEGF injections and laser photocoagulation, are often invasive and target late-stage disease. There is a critical need for novel, non-invasive therapies that can address the early stages of DR and prevent its progression. APX3330 is an investigational, first-in-class, oral small molecule inhibitor of the reduction-oxidation effector factor-1 (Ref-1). By targeting Ref-1, APX3330 offers a novel therapeutic approach by simultaneously modulating downstream pathways involved in angiogenesis and inflammation, key drivers of diabetic retinopathy.
Mechanism of Action
APX3330 exerts its therapeutic effect by inhibiting the redox signaling function of Apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1). Ref-1 is a dual-function protein with roles in both DNA base excision repair and the redox regulation of numerous transcription factors. In the context of diabetic retinopathy, the redox function of Ref-1 is particularly important. Under conditions of hyperglycemia and oxidative stress present in the diabetic retina, Ref-1 activity is upregulated.
Activated Ref-1 reduces and thereby activates several key transcription factors that are critical to the pathogenesis of diabetic retinopathy. These include:
-
Hypoxia-inducible factor-1α (HIF-1α): A master regulator of the cellular response to hypoxia, HIF-1α drives the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).
-
Nuclear factor-kappa B (NF-κB): A key regulator of inflammation, NF-κB controls the expression of various pro-inflammatory cytokines and adhesion molecules.
-
Signal transducer and activator of transcription 3 (STAT3): Involved in cell survival, proliferation, and inflammation.
By inhibiting the redox activity of Ref-1, APX3330 prevents the activation of these downstream transcription factors. This leads to a reduction in the expression of VEGF and pro-inflammatory cytokines, thereby addressing two of the primary pathological processes in diabetic retinopathy: abnormal angiogenesis and inflammation.[1]
Signaling Pathway
The signaling pathway modulated by APX3330 is central to the progression of diabetic retinopathy. Hyperglycemia-induced oxidative stress leads to the activation of Ref-1, which in turn activates multiple downstream pathways.
Figure 1: APX3330 Mechanism of Action in Diabetic Retinopathy.
Preclinical and Clinical Data
APX3330 has been evaluated in both preclinical models of retinal disease and in a Phase 2 clinical trial for diabetic retinopathy (the ZETA-1 trial).
Preclinical Data
Preclinical studies have demonstrated that inhibition of Ref-1 by APX3330 can block retinal angiogenesis both in vitro and in vivo. These studies have shown that APX3330 can reduce the expression of VEGF and inflammatory cytokines in retinal cells exposed to high glucose conditions.
| Preclinical Study Parameter | Observation |
| Cell-based Assays | |
| Retinal Endothelial Cell Proliferation | Reduced by APX3330 in a dose-dependent manner. |
| Endothelial Cell Migration | Significantly inhibited by APX3330. |
| Tube Formation (in vitro angiogenesis) | Disrupted by APX3330 treatment. |
| VEGF mRNA and Protein Expression | Downregulated in retinal cells treated with APX3330 under high-glucose conditions. |
| NF-κB Activation | Suppressed in retinal cells treated with APX3330. |
| Animal Models (e.g., STZ-induced diabetic rats) | |
| Retinal Vascular Leakage | Reduced in diabetic animals treated with APX3330. |
| Retinal Neovascularization | Inhibited in models of proliferative retinopathy. |
| Inflammatory Cell Infiltration | Decreased in the retinas of APX3330-treated diabetic animals. |
Clinical Data: ZETA-1 Trial
The ZETA-1 trial was a multi-center, randomized, double-masked, placebo-controlled Phase 2 study that evaluated the safety and efficacy of oral APX3330 (600 mg/day) for 24 weeks in patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR).[2][3][4][5] While the trial did not meet its primary endpoint of a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS), it demonstrated a statistically significant and clinically meaningful reduction in the progression of the disease.[3][5]
| ZETA-1 Trial Outcome | APX3330 (n=51) | Placebo (n=52) | P-value |
| Primary Endpoint | |||
| ≥2-step DRSS Improvement (Study Eye) | 8% | 8% | NS |
| Secondary and Post-Hoc Analyses | |||
| ≥3-step Binocular DRSS Worsening | 0% | 16% | <0.05 |
| Progression to Proliferative DR (PDR) | 11% | 26% | 0.13 |
| Loss of ≥5 BCVA Letters | 5% | 19% | 0.07 |
BCVA: Best-Corrected Visual Acuity; DRSS: Diabetic Retinopathy Severity Scale; NS: Not Significant.
The safety profile of APX3330 was favorable and consistent with previous studies in other indications.[2][3]
Experimental Protocols
The following are generalized protocols for investigating the effects of a Ref-1 inhibitor, such as APX3330, in diabetic retinopathy research.
In Vitro Assays
1. Cell Culture:
-
Human retinal microvascular endothelial cells (HRMECs) are a relevant cell line for studying angiogenesis and inflammation in DR.
-
Culture cells in appropriate media (e.g., EGM-2) and maintain under standard cell culture conditions (37°C, 5% CO2).
-
To mimic diabetic conditions, cells can be exposed to high glucose (e.g., 25-30 mM) for 24-72 hours. Normal glucose (5 mM) serves as a control.
2. Cell Viability Assay (MTS/MTT):
-
Seed HRMECs in a 96-well plate.
-
Treat cells with varying concentrations of APX3330 (or vehicle control) under normal and high glucose conditions for 24-72 hours.
-
Add MTS or MTT reagent and incubate according to the manufacturer's instructions.
-
Measure absorbance to determine cell viability.
3. Endothelial Cell Migration Assay (Wound Healing):
-
Grow HRMECs to confluence in a 6-well plate.
-
Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Treat cells with APX3330 or vehicle under high glucose conditions.
-
Capture images at 0 and 24 hours.
-
Measure the change in the wound area to quantify cell migration.
4. Tube Formation Assay:
-
Coat a 96-well plate with Matrigel.
-
Seed HRMECs onto the Matrigel-coated wells.
-
Treat cells with APX3330 or vehicle under high glucose conditions.
-
Incubate for 6-18 hours to allow for tube formation.
-
Quantify the number of branch points and total tube length using imaging software.
5. Gene Expression Analysis (qPCR):
-
Treat HRMECs with APX3330 or vehicle under high glucose conditions.
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative PCR using primers for target genes (e.g., VEGF, ICAM-1, VCAM-1) and a housekeeping gene for normalization.
6. Protein Expression Analysis (Western Blot):
-
Lyse treated HRMECs and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against target proteins (e.g., VEGF, NF-κB p65, HIF-1α) and a loading control.
-
Incubate with secondary antibodies and detect chemiluminescence.
Figure 2: In Vitro Experimental Workflow for APX3330 Evaluation.
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Retinopathy
1. Induction of Diabetes:
-
Use male Sprague-Dawley rats or C57BL/6J mice.
-
Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.[2][3][6] The dose may need to be optimized (e.g., 50-65 mg/kg for rats).[5]
-
Confirm diabetes by measuring blood glucose levels; animals with levels >250-300 mg/dL are considered diabetic.[4]
2. APX3330 Administration:
-
APX3330 is an oral agent.[4][6] Administer the drug daily by oral gavage at predetermined doses.
-
Treatment can be initiated either prophylactically (at the time of diabetes induction) or therapeutically (after the onset of retinopathy).
3. Assessment of Retinal Changes:
-
Fundus Photography and Fluorescein Angiography: Monitor retinal vascular changes and leakage over time.
-
Optical Coherence Tomography (OCT): Measure retinal thickness and identify macular edema.
-
Electroretinography (ERG): Assess retinal function.
-
Histology and Immunohistochemistry: At the end of the study, enucleate eyes and process for histology. Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31), inflammation (e.g., Iba1 for microglia), and neuronal damage.
-
Molecular Analysis: Isolate retina and perform qPCR or Western blotting for target genes and proteins.
Figure 3: In Vivo Experimental Workflow for APX3330 Evaluation.
Conclusion
APX3330 represents a promising, novel, oral therapeutic candidate for the treatment of diabetic retinopathy. Its unique mechanism of action, targeting the central redox signaling hub Ref-1, allows for the simultaneous inhibition of both angiogenesis and inflammation, two key pathological drivers of the disease. The favorable safety profile and the positive, albeit not primary endpoint-meeting, results from the ZETA-1 trial in preventing disease progression warrant further investigation in larger, registrational trials. The application notes and protocols provided here offer a framework for researchers to further explore the therapeutic potential of APX3330 and other Ref-1 inhibitors in the context of diabetic retinopathy and other retinal vascular diseases.
References
- 1. Inhibition of APE1/Ref-1 for Neovascular Eye Diseases: From Biology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Streptozotocin-induced rat diabetes model [bio-protocol.org]
- 6. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
Application Notes and Protocols for Studying FTO Function in Cancer Using FB23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein, the first identified N6-methyladenosine (m6A) RNA demethylase, has emerged as a critical regulator in various cancers.[1][2] FTO-mediated demethylation of m6A on mRNA transcripts influences their stability, translation, and splicing, thereby impacting the expression of key oncogenes and tumor suppressors.[1][3] Elevated FTO expression has been linked to the progression of acute myeloid leukemia (AML), breast cancer, lung cancer, and other malignancies.[2][4]
FB23 is a small molecule inhibitor designed to target the m6A demethylase activity of FTO. By inhibiting FTO, this compound and its more potent derivative, this compound-2, increase global m6A RNA methylation, leading to the suppression of cancer cell proliferation and the induction of apoptosis. These compounds serve as valuable tools for elucidating the role of FTO in cancer biology and for exploring FTO inhibition as a potential therapeutic strategy.
This document provides detailed application notes and experimental protocols for utilizing this compound to study the function of FTO in a cancer research setting.
Data Presentation
In Vitro Efficacy of FTO Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and its analog this compound-2 in various cancer cell lines. This data is crucial for designing cell-based assays and for selecting appropriate inhibitor concentrations.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound | Acute Myeloid Leukemia (AML) | NB4 | 44.8 | [5] |
| This compound | Acute Myeloid Leukemia (AML) | MONOMAC6 | 23.6 | [5] |
| This compound-2 | Acute Myeloid Leukemia (AML) | NB4 | 0.8 | |
| This compound-2 | Acute Myeloid Leukemia (AML) | MONOMAC6 | 1.5 | |
| This compound-2 | Acute Myeloid Leukemia (AML) | Panel of AML cells | 1.9 - 5.2 | [6] |
| FTO-43 N | Gastric Cancer | AGS | 20.3 | [7] |
| FTO-43 N | Gastric Cancer | KATOIII | 35.9 | [7] |
| FTO-43 N | Gastric Cancer | SNU-16 | 17.7 | [7] |
In Vivo Efficacy of this compound-2
Preclinical studies using xenograft models have demonstrated the anti-tumor activity of FTO inhibitors in vivo.
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Citation |
| This compound-2 | MONOMAC6 AML Xenograft | 2 mg/kg, daily intraperitoneal injection | Delayed disease onset and increased survival | [6] |
| This compound-2 | Intracranial IDH1wt Gliomasphere Xenografts | 20 mg/kg, daily intraperitoneal injection | Reduced tumor growth rates | [8] |
| This compound-2 | Clear Cell Renal Cell Carcinoma PDX | Not specified | Inhibited tumor growth and prolonged survival | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the use of a colorimetric MTT assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells, seed at a density of 0.5-1.0 x 10^5 cells/mL.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range spanning the expected IC50 value).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis
This protocol describes the detection of FTO and downstream target protein expression levels following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-MYC, anti-CEBPA, anti-ASB2, anti-RARA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-72 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-FTO (1:1000), anti-β-actin (1:200).[11] Dilutions for other antibodies should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the mRNA expression levels of FTO target genes after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (e.g., FTO, MYC, CEBPA, ASB2, RARA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Use a final primer concentration of 100-500 nM.
-
-
Thermal Cycling and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound-2 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., MONOMAC6 for AML)
-
This compound-2
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound-2 (e.g., 2 mg/kg) or vehicle control daily via intraperitoneal injection.[6]
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, qPCR).
-
-
Data Analysis:
-
Plot the average tumor volume over time for each group.
-
Compare the final tumor weights between the treatment and control groups.
-
Generate Kaplan-Meier survival curves if survival is an endpoint.
-
Visualization of Pathways and Workflows
FTO Signaling Pathway in Cancer
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. FTO – A Common Genetic Basis for Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTO-mediated autophagy promotes progression of clear cell renal cell carcinoma via regulating SIK2 mRNA stability [ijbs.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. pubcompare.ai [pubcompare.ai]
FB23 as a Tool for m6A Epitranscriptomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a critical role in various biological processes, including RNA stability, splicing, and translation. The reversible nature of m6A modification, governed by "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins, has given rise to the field of epitranscriptomics. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, an "eraser" that removes the methyl group from m6A. Dysregulation of FTO activity has been implicated in various diseases, including cancer.
FB23 is a potent and selective small-molecule inhibitor of FTO. By inhibiting FTO's demethylase activity, this compound serves as a valuable chemical tool to investigate the functional roles of m6A modification. Treatment with this compound leads to an increase in global m6A levels, allowing researchers to study the downstream consequences of m6A hypermethylation on gene expression and cellular phenotypes. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in m6A epitranscriptomics research.
Mechanism of Action
This compound directly binds to FTO and selectively inhibits its m6A demethylase activity. This inhibition leads to an accumulation of m6A modifications on mRNA and other RNA species. The increased m6A marking can then influence the binding of "reader" proteins, thereby affecting the stability, translation, and splicing of target transcripts. In acute myeloid leukemia (AML), for instance, inhibition of FTO by this compound has been shown to suppress cancer cell proliferation and promote apoptosis by altering the expression of key oncogenes and tumor suppressors.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and its analog, this compound-2.
| Compound | Target | IC50 | Reference |
| This compound | FTO Demethylase | 60 nM | [1](--INVALID-LINK--) |
| This compound-2 | FTO Demethylase | 2.6 µM | [3](--INVALID-LINK--) |
Table 1: In Vitro Inhibitory Activity of this compound and this compound-2 against FTO.
| Cell Line | Compound | IC50 (µM) | Cancer Type | Reference |
| NB4 | This compound | 44.8 | Acute Myeloid Leukemia | [1](--INVALID-LINK--) |
| MONOMAC6 | This compound | 23.6 | Acute Myeloid Leukemia | [1](--INVALID-LINK--) |
| NB4 | This compound-2 | 0.8 | Acute Myeloid Leukemia | [3](--INVALID-LINK--) |
| MONOMAC6 | This compound-2 | 1.5 | Acute Myeloid Leukemia | [3](--INVALID-LINK--) |
| A panel of AML cells | This compound-2 | 1.9 - 5.2 | Acute Myeloid Leukemia | [1](4--INVALID-LINK-- |
Table 2: Anti-proliferative Activity of this compound and this compound-2 in AML Cell Lines.
| Mouse Model | Compound | Dose | Effect | Reference |
| Mono-Mac-6 Xenograft | This compound-2 | 2 mg/kg | Delayed disease onset and increased survival | [3](--INVALID-LINK--) |
| Patient-Derived Xenograft (PDX) AML | This compound-2 | 20 mg/kg (daily i.p.) | Significantly inhibited leukemia progression | [5](--INVALID-LINK--) |
Table 3: In Vivo Efficacy of this compound-2 in AML Mouse Models.
Signaling Pathways and Experimental Workflows
FTO Inhibition Signaling Pathway in AML
Inhibition of FTO by this compound in AML cells leads to increased m6A levels in the transcripts of key regulatory genes, affecting their expression and downstream signaling pathways. This includes the upregulation of pro-differentiative and tumor-suppressive genes like ASB2 and RARA, and the downregulation of oncogenes such as MYC and CEBPA.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-2 - Biochemicals - CAT N°: 36606 [bertin-bioreagent.com]
- 4. cell.com [cell.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for FB23 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FB23 is a potent and selective small-molecule inhibitor of the FTO (fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) RNA demethylase.[1][2] FTO is overexpressed in various cancers, including Acute Myeloid Leukemia (AML), and plays a crucial role in oncogenesis by regulating the expression of key proto-oncogenes. This compound exerts its anti-cancer effects by inhibiting the demethylase activity of FTO, leading to an increase in m6A methylation on target mRNAs, which in turn modulates their stability and translation. This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in preclinical cancer models.
Mechanism of Action
This compound directly binds to FTO and selectively inhibits its m6A demethylase activity with an IC50 of 60 nM.[1][2] This inhibition leads to an increase in global m6A levels in mRNA. In AML, this has been shown to suppress the expression of pro-proliferative targets like MYC and activate tumor suppressor pathways, including the p53 signaling pathway.[1][3] The downstream effects include cell cycle arrest, induction of apoptosis, and differentiation of leukemia cells.[1][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| NB4 | Acute Myeloid Leukemia | 44.8 | [1][2] |
| MONOMAC6 | Acute Myeloid Leukemia | 23.6 | [1][2] |
| Primary AML Cells (Patient 1) | Acute Myeloid Leukemia | 1.6 | [1] |
| Primary AML Cells (Patient 2) | Acute Myeloid Leukemia | 8.5 | [1] |
| Primary AML Cells (Patient 3) | Acute Myeloid Leukemia | 16 | [1] |
| Primary AML Cells (Patient 4) | Acute Myeloid Leukemia | 5.2 | [1] |
| A549 | Lung Cancer | Data not available in provided search results | |
| H1299 | Lung Cancer | Data not available in provided search results | |
| MCF-7 | Breast Cancer | Data not available in provided search results | |
| MDA-MB-231 | Breast Cancer | Data not available in provided search results | |
| HCT116 | Colon Cancer | Data not available in provided search results | |
| SW480 | Colon Cancer | Data not available in provided search results |
Note: IC50 values for lung, breast, and colon cancer cell lines for this compound were not explicitly found in the provided search results. The table is structured to be populated as this data becomes available.
Table 2: Effect of this compound on Key Signaling Pathways in AML Cells
| Pathway | Protein/Gene Target | Experimental Assay | Observed Effect | Fold Change (this compound vs. Control) | Citation |
| MYC Signaling | c-Myc Protein | Western Blot | Downregulation | Quantitative data not specified | [5] |
| MYC Target Genes | RNA-Sequencing | Downregulation | Quantitative data not specified | [1] | |
| p53 Signaling | p53 Protein | Western Blot | Upregulation/Activation | Quantitative data not specified | [4] |
| p53 Target Genes (e.g., BAX, p21) | RNA-Sequencing | Upregulation | Quantitative data not specified | [1] | |
| Apoptosis | Cleaved Caspase-3 | Western Blot | Upregulation | Quantitative data not specified | [1] |
| Cell Cycle | p21 | Western Blot | Upregulation | Quantitative data not specified | [1] |
Note: While the search results indicate the direction of change, specific fold-change values from quantitative analyses were not consistently provided. This table serves as a template for organizing such data.
Experimental Protocols
Cell Proliferation Assay (MTS-based)
This protocol is adapted from the Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
CellTiter 96® AQueous One Solution Reagent (Promega)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).
-
Global m6A RNA Methylation Assay (ELISA-based)
This protocol is a general guideline based on commercially available m6A RNA methylation assay kits.
Objective: To quantify the global m6A levels in total RNA following this compound treatment.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Total RNA extraction kit (e.g., TRIzol)
-
m6A RNA Methylation Assay Kit (e.g., Abcam ab185912)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
RNA Extraction:
-
Treat cells with the desired concentration of this compound (e.g., IC50 concentration) and a vehicle control for 48-72 hours.
-
Isolate total RNA from the cells using a standard RNA extraction protocol. Ensure high-quality RNA with an A260/280 ratio of ~2.0.
-
-
m6A Quantification:
-
Follow the manufacturer's protocol for the m6A RNA Methylation Assay Kit.
-
Briefly, this typically involves:
-
Binding 100-200 ng of total RNA to the assay wells.
-
Incubating with a capture antibody specific for m6A.
-
Adding a detection antibody conjugated to a reporter enzyme (e.g., HRP).
-
Adding a colorimetric substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of m6A in total RNA based on a standard curve provided in the kit or by comparing the absorbance of the treated samples to the control.
-
Present the data as a fold change in m6A levels in this compound-treated cells compared to vehicle-treated cells.
-
Western Blot Analysis
Objective: To assess the effect of this compound on the protein expression levels of key signaling molecules (e.g., FTO, c-Myc, p53, cleaved Caspase-3, p21).
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against FTO, c-Myc, p53, cleaved Caspase-3, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction:
-
Treat cells with this compound or vehicle control for 48-72 hours.
-
Lyse the cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to the loading control.
-
Present the data as fold change relative to the vehicle control.
-
RNA-Sequencing (RNA-Seq) Analysis
Objective: To perform a transcriptome-wide analysis of gene expression changes induced by this compound.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RNA extraction kit
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Sample Preparation:
-
Treat cells with this compound (e.g., 5 µM) or vehicle control for 48 hours in biological triplicates.[1]
-
Extract high-quality total RNA.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries according to the manufacturer's protocol. This typically includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on an NGS platform.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to controls.
-
Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) to identify signaling pathways that are significantly enriched in the differentially expressed genes, with a focus on MYC and p53 target gene sets.[1]
-
In Vivo Efficacy Study in an AML Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the anti-leukemic efficacy of this compound in a clinically relevant in vivo model.
Materials:
-
Immunodeficient mice (e.g., NSG or NSGS)
-
Primary AML patient cells
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control
-
Flow cytometer and antibodies for human CD45, CD33, CD11b, and CD15
-
Bioluminescence imaging system (if using luciferase-tagged AML cells)
Procedure:
-
Xenotransplantation:
-
Sublethally irradiate the immunodeficient mice.
-
Inject primary AML cells intravenously into the mice.
-
Monitor the engraftment of AML cells by flow cytometry analysis of peripheral blood for human CD45+ cells.
-
-
Drug Treatment:
-
Once engraftment is confirmed (e.g., 1-5% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 2 mg/kg) or vehicle control daily via intraperitoneal injection for a defined period (e.g., 10-17 days).[1]
-
-
Efficacy Assessment:
-
Survival: Monitor the mice for signs of leukemia progression and record survival data.
-
Leukemic Burden: At the end of the study, or at defined time points, sacrifice the mice and assess the percentage of human CD45+ AML cells in the bone marrow, spleen, and peripheral blood by flow cytometry.
-
Organ Infiltration: Measure spleen and liver weights to assess organomegaly.
-
Differentiation: Analyze the expression of myeloid differentiation markers (e.g., CD11b, CD15) on the human AML cells by flow cytometry.
-
-
Data Analysis:
-
Compare the survival curves of the treatment and control groups using a log-rank test.
-
Use t-tests or ANOVA to compare leukemic burden, organ weights, and differentiation markers between the groups.
-
Mandatory Visualizations
Caption: this compound inhibits FTO, leading to increased m6A-mRNA and subsequent mRNA decay.
Caption: FTO inhibition by this compound increases m6A on MYC mRNA, leading to its decay.
Caption: this compound treatment enhances p53 signaling by increasing p53 mRNA stability.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy. | Semantic Scholar [semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effects of FB23 on m6A Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a critical role in RNA metabolism, including splicing, stability, translation, and localization.[1][2][3] The dynamic and reversible nature of m6A methylation is regulated by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").[3][4] The fat mass and obesity-associated protein (FTO) is a key m6A demethylase, acting as an "eraser" to remove m6A marks from RNA.[2][5] Dysregulation of FTO activity and the resulting aberrant m6A levels have been implicated in various diseases, including acute myeloid leukemia (AML) and other cancers.[3][5]
FB23 is a potent and selective small-molecule inhibitor of FTO.[6][7] By directly binding to FTO, this compound inhibits its m6A demethylase activity, leading to an increase in global m6A levels.[5][6] This restoration of m6A marks on key target transcripts, such as those for MYC and CEBPA, can suppress cancer cell proliferation, induce apoptosis, and promote differentiation, making FTO an attractive therapeutic target.[5][6][7]
These application notes provide detailed protocols for treating cells with this compound and subsequently measuring the effects on m6A levels using established methodologies.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of the FTO protein. In normal cellular processes, FTO removes the methyl group from N6-methyladenosine (m6A) on target mRNA molecules. This demethylation can lead to increased stability or altered translation of oncogenic transcripts like MYC. This compound competitively binds to the FTO active site, preventing it from demethylating m6A. The resulting hypermethylation of target mRNAs alters their fate, typically leading to decreased stability and/or translation, which in turn suppresses oncogenic pathways, inhibits cell proliferation, and can induce apoptosis.[5]
Quantitative Data Summary
The efficacy of this compound and its derivatives is determined by both its direct inhibitory effect on FTO's enzymatic activity and its broader impact on cancer cell viability. The following table summarizes key quantitative metrics for this compound and its optimized derivative, this compound-2.
| Compound | Target | Assay Type | IC50 Value | Cell Line(s) | Reference |
| This compound | FTO | In Vitro Demethylase Activity | 60 nM | N/A | [6][7] |
| Cell Proliferation | Cell Viability (72h) | 44.8 µM | NB4 (AML) | [6][7] | |
| Cell Proliferation | Cell Viability (72h) | 23.6 µM | MONOMAC6 (AML) | [6][7] | |
| This compound-2 | FTO | In Vitro Demethylase Activity | 2.6 µM | N/A | [8][9] |
| Cell Proliferation | Cell Viability (72h) | 0.8 µM | NB4 (AML) | [8][9] | |
| Cell Proliferation | Cell Viability (72h) | 1.5 µM | MONOMAC6 (AML) | [8][9] |
Experimental Workflow
Measuring the effect of this compound on m6A levels involves a multi-step process that begins with cell treatment and culminates in specialized molecular analysis. The choice of m6A quantification method will depend on the specific research question, with options ranging from global assessment to transcriptome-wide profiling.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Principle: This protocol describes the general procedure for treating adherent or suspension cancer cell lines (e.g., AML cell lines NB4, MONOMAC6) with this compound to induce FTO inhibition.[5][7]
Materials:
-
Cancer cell line of interest (e.g., MONOMAC6, ATCC CRL-9593)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Cell counting device (e.g., hemocytometer or automated counter)
-
Multi-well plates (6-well or 12-well)
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Culture cells to ~70-80% confluency. Seed the cells in multi-well plates at a density appropriate for the cell line and experiment duration (e.g., 0.5 x 10^6 cells/mL for suspension cells).
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Remove the old medium from cells and add the medium containing this compound or DMSO.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]
-
Cell Harvest:
-
Suspension cells: Transfer the cell suspension to a conical tube and centrifuge to pellet the cells.
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using trypsin-EDTA. Neutralize with a complete medium and centrifuge to pellet.
-
-
Washing: Wash the cell pellet once with cold PBS to remove residual medium.
-
Storage: The cell pellet can be immediately used for RNA extraction or snap-frozen in liquid nitrogen and stored at -80°C for later use.
Protocol 2: Global m6A Quantification by ELISA
Principle: This method provides a high-throughput, colorimetric quantification of the relative global m6A levels in total RNA.[1][10] RNA is immobilized in a microplate well, and an m6A-specific antibody is used for detection, followed by a color-developing HRP-conjugated secondary antibody. The absorbance is directly proportional to the amount of m6A.[2][11]
Materials:
-
EpiQuik™ m6A RNA Methylation Quantification Kit (EpiGentek, P-9005) or similar.[1][11]
-
Total RNA extracted from this compound- and vehicle-treated cells.
-
Microplate reader capable of reading absorbance at 450 nm.[1][11]
-
Nuclease-free water.
Procedure (based on a commercial kit):
-
RNA Binding: Add 200 ng of total RNA in the provided binding solution to each well of the microplate.[11] Include a positive and negative control provided in the kit. Incubate for 90 minutes at 37°C.
-
Washing: Wash each well three times with the provided wash buffer.
-
Antibody Incubation: Add the diluted capture antibody (anti-m6A) to each well and incubate for 60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add the diluted detection antibody (HRP-conjugated secondary) and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Signal Development: Add the color developer solution to each well and incubate for 5-10 minutes, protected from light, until the color develops.[1]
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.[1]
-
Absorbance Reading: Read the absorbance on a microplate reader at 450 nm within 15 minutes.[11]
-
Calculation: Calculate the percentage of m6A using the formula provided by the manufacturer, typically based on the optical density (OD) of the sample relative to the controls.
-
m6A % = (Sample OD - Negative Control OD) / (Positive Control OD - Negative Control OD) × 100%
-
Protocol 3: Absolute Quantification of m6A/A Ratio by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and absolute quantification of m6A.[12] Total RNA is enzymatically digested into single nucleosides. These nucleosides are then separated by liquid chromatography and detected by a mass spectrometer, allowing for precise quantification of the ratio of m6A to unmodified adenosine (A).[13]
Materials:
-
Purified mRNA or total RNA (at least 1 µg).
-
Nuclease P1.[12]
-
Bacterial Alkaline Phosphatase or Venom Phosphodiesterase I.[12][13]
-
Digestion buffers (e.g., ammonium acetate, sodium bicarbonate).[12]
-
LC-MS/MS system (e.g., Agilent PoroShell column and SCIEX QTRAP 4000).[12]
-
Nucleoside standards for m6A and Adenosine.
Procedure:
-
RNA Digestion:
-
To 1 µg of RNA in nuclease-free water, add Nuclease P1 and an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3).[12]
-
Incubate at 45°C for 2 hours.
-
Add alkaline phosphatase and its corresponding buffer (e.g., 1M sodium bicarbonate).[12]
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
-
-
Sample Preparation: Centrifuge the digested sample to pellet any debris. Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with an appropriate gradient (e.g., an isocratic system of water and acetonitrile with 0.1% acetic acid).[12]
-
Quantify the amounts of adenosine and m6A using multiple reaction monitoring (MRM) mode. The mass transitions to monitor are specific for adenosine (A) and N6-methyladenosine (m6A).[12]
-
-
Data Analysis:
-
Generate standard curves using pure nucleoside standards to determine the concentration of A and m6A in the samples.
-
Calculate the m6A/A ratio for each sample by dividing the molar amount of m6A by the molar amount of adenosine.
-
Compare the m6A/A ratio between this compound-treated and vehicle-treated samples to determine the fold-change in m6A levels.
-
References
- 1. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global RNA m6A Quantification, RNA Methylation Analysis - Epigenetics [epigenhub.com]
- 3. Insights into the role of RNA m6A modification in the metabolic process and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. epigentek.com [epigentek.com]
- 11. Measurement of the m6A Level [bio-protocol.org]
- 12. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Application Notes and Protocols for FB23 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in vivo use of FB23 and its potent derivative, this compound-2, selective inhibitors of the FTO (fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) RNA demethylase. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of these compounds.
Mechanism of Action
This compound and this compound-2 are small molecule inhibitors that directly bind to the FTO protein, inhibiting its m6A demethylase activity.[1] This leads to an increase in global m6A methylation of RNA, which in turn affects the stability and translation of various target mRNAs. In the context of cancer, particularly Acute Myeloid Leukemia (AML), inhibition of FTO has been shown to suppress the expression of oncogenes such as MYC and CEBPA, while upregulating the expression of tumor suppressor genes like ASB2 and RARA.[1] This modulation of gene expression leads to the induction of apoptosis, cell cycle arrest, and myeloid differentiation in cancer cells.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound/FB23-2 treatment.
Caption: FTO Signaling Pathway Inhibition by this compound/FB23-2.
In Vitro and In Vivo Data
The following tables summarize the key quantitative data for this compound and this compound-2.
Table 1: In Vitro Activity
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| This compound | FTO | Demethylation | 60 nM | - | [1] |
| Cell Proliferation | Viability | 44.8 µM | NB4 (AML) | [1] | |
| Cell Proliferation | Viability | 23.6 µM | MONOMAC6 (AML) | [1] | |
| This compound-2 | FTO | Demethylation | 2.6 µM | - | [1] |
| Cell Proliferation | Viability | 0.8 µM | NB4 (AML) | [1] | |
| Cell Proliferation | Viability | 1.5 µM | MONOMAC6 (AML) | [1] | |
| Cell Proliferation | Viability | 1.6 - 16 µM | Primary AML Cells | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Species | Dose | Route | Reference |
| Cmax | 142.5 ng/mL | Rat | 3 mg/kg | i.p. | [1] |
| Tmax | 0.4 hr | Rat | 3 mg/kg | i.p. | [1] |
Table 3: In Vivo Efficacy and Toxicity of this compound-2
| Study Type | Animal Model | Treatment | Key Findings | Reference |
| Efficacy | MONOMAC6 AML Xenograft (NSGS mice) | 2 mg/kg/day, i.p. for 10 days | Significantly prolonged survival, reduced splenomegaly and hepatomegaly, suppressed human AML cells in bone marrow, peripheral blood, and spleen. | [1] |
| Efficacy | Patient-Derived Xenograft (PDX) AML Model | Not specified | Suppressed proliferation of primary AML cells. | [1] |
| Efficacy | Clear Cell Renal Cell Carcinoma (ccRCC) PDX Model | Not specified | Inhibited tumor growth and prolonged survival. | [2] |
| Efficacy | Intracranial IDH1wt Gliomasphere Xenografts | 20 mg/kg/day, i.p. | Reduced tumor growth rates. | [3] |
| Toxicity | BALB/c mice | 10, 20, 40, 80 mg/kg/day, i.p. for 14 days | No evidence of body weight loss or organ damage at 20 mg/kg/day. | [1] |
Experimental Protocols
Formulation of this compound-2 for In Vivo Administration
This protocol is based on the methods described for in vivo studies with this compound-2.[1]
Materials:
-
This compound-2 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles
Procedure:
-
Prepare a stock solution of this compound-2 in DMSO.
-
Aseptically weigh the desired amount of this compound-2 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
-
Prepare the final dosing solution.
-
On the day of injection, dilute the this compound-2 stock solution in sterile corn oil.
-
For a final concentration of 2 mg/mL (for a 10 mL/kg injection volume to deliver 20 mg/kg), you would mix the appropriate volume of the DMSO stock with corn oil. For example, to prepare 1 mL of a 2 mg/mL solution from a 50 mg/mL stock, you would mix 40 µL of the this compound-2 stock with 960 µL of sterile corn oil.
-
Vortex thoroughly to ensure a uniform suspension. The final solution should be used immediately.
-
Note: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid toxicity. The vehicle control for these studies should be a corresponding mixture of DMSO and corn oil.
In Vivo Efficacy Study in an AML Xenograft Model
This protocol is a generalized procedure based on the study by Huang et al., 2019.[1]
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID gamma (NSG) or similar strains) are suitable for xenograft studies.
Experimental Workflow:
Caption: Experimental Workflow for an In Vivo Efficacy Study.
Procedure:
-
Cell Culture: Culture human AML cells (e.g., MONOMAC6) under standard conditions.
-
Cell Inoculation: Inoculate immunodeficient mice (e.g., NSGS mice) with AML cells, typically via intravenous (tail vein) injection.
-
Tumor Establishment: Allow a period for the leukemia to establish (e.g., 10 days).
-
Randomization: Randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound-2 (e.g., 2 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the treatment period (e.g., 10 days).
-
Monitoring: Monitor the mice regularly for body weight, signs of toxicity, and tumor burden (which can be assessed by methods such as bioluminescent imaging if using luciferase-expressing cells, or by monitoring peripheral blood for human CD45+ cells).
-
Endpoint Analysis:
-
Survival: Monitor a cohort of mice for survival analysis.
-
Tissue Analysis: At the study endpoint, euthanize the mice and harvest tissues (spleen, liver, bone marrow, peripheral blood) for analysis.
-
Organ Weight: Weigh the spleen and liver to assess for splenomegaly and hepatomegaly.
-
Flow Cytometry: Analyze the percentage of human AML cells (e.g., human CD45+) in various tissues.
-
Histology: Perform histological analysis (e.g., H&E staining) of organs to assess leukemic infiltration.
-
-
Safety and Toxicity
A 14-day toxicity study in BALB/c mice with daily i.p. injections of this compound-2 at doses up to 80 mg/kg was conducted. No significant changes in body weight or evidence of organ damage were observed at a dose of 20 mg/kg/day.[1] It is recommended that researchers conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
Conclusion
This compound and its derivative this compound-2 are potent and selective inhibitors of FTO with demonstrated in vivo anti-tumor activity in various cancer models, particularly AML. These application notes provide a starting point for researchers to design and conduct their own in vivo studies to further explore the therapeutic potential of these compounds. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoints, is crucial for obtaining robust and reproducible results.
References
- 1. The Potential Role of N6-Methyladenosine (m6A) Demethylase Fat Mass and Obesity-Associated Gene (FTO) in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Pharmacokinetic Feasibility of Febuxostat/L-pyroglutamic Acid Cocrystals in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Application Notes and Protocols: Combining FB23 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FB23 is a small-molecule inhibitor of the FTO (fat mass and obesity-associated) protein, an mRNA N6-methyladenosine (m6A) demethylase.[1][2] The FTO protein is an emerging therapeutic target in several cancers, particularly in acute myeloid leukemia (AML), where it acts as an oncogene.[1][2] Inhibition of FTO by compounds like this compound and its more potent derivative, this compound-2, leads to an increase in m6A methylation on the mRNA of key oncogenes, such as MYC and CEBPA. This results in decreased stability of these transcripts, leading to reduced oncoprotein expression and subsequently, decreased cancer cell proliferation and increased apoptosis and differentiation.[1][3]
These application notes provide a comprehensive overview of the preclinical data on this compound and its potential for combination with other cancer therapies. Detailed protocols for key experiments are provided to enable researchers to investigate these combinations in their own laboratories.
Data Presentation
In Vitro Efficacy of this compound and this compound-2 in AML
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and this compound-2 in various AML cell lines and primary patient samples.
| Compound | Cell Line/Sample Type | IC50 (µM) | Reference |
| This compound | NB4 | 44.8 | [4] |
| This compound | MONOMAC6 | 23.6 | [4] |
| This compound-2 | NB4 | 1.8 | [4] |
| This compound-2 | MONOMAC6 | 0.8 | [4] |
| This compound-2 | Primary AML Patient Cells (n=4) | 1.6 - 16 | [2] |
Signaling Pathways and Experimental Workflows
FTO Signaling Pathway and Points for Therapeutic Intervention
The following diagram illustrates the FTO signaling pathway and highlights potential points for synergistic therapeutic intervention.
Caption: FTO signaling and combination therapy targets.
Experimental Workflow for In Vitro Synergy Analysis
This workflow outlines the steps for assessing the synergistic effects of this compound in combination with another therapeutic agent.
Caption: In vitro synergy analysis workflow.
Experimental Protocols
Protocol 1: In Vitro Combination Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound in combination with another anti-cancer agent on AML cell lines.
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (and its more potent analog this compound-2)
-
Combination drug (e.g., Cytarabine, Venetoclax)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare 2x concentrated serial dilutions of this compound and the combination drug in complete medium.
-
Treatment:
-
Single Agent: Add 100 µL of the 2x drug dilutions to the respective wells to achieve the final desired concentrations. Add 100 µL of medium with vehicle (e.g., DMSO) to control wells.
-
Combination: Prepare a matrix of drug combinations at fixed ratios (e.g., based on the ratio of their individual IC50 values). Add 100 µL of the 2x combination dilutions to the wells.
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment:
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each drug alone using a non-linear regression curve fit.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Software such as CompuSyn can be used for this analysis.
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
Objective: To assess the effect of this compound, alone and in combination, on the expression of apoptosis-related proteins.
Materials:
-
AML cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Protocol 3: In Vivo Combination Therapy in an AML Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a mouse model of AML.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cells (e.g., MONOMAC6)
-
This compound-2
-
Combination drug
-
Vehicle control (e.g., DMSO, saline)
-
Calipers for tumor measurement (for subcutaneous models) or bioluminescence imaging system (for systemic models)
Procedure:
-
Xenograft Establishment:
-
Subcutaneous Model: Inject 5-10 x 106 AML cells subcutaneously into the flank of the mice.
-
Systemic Model: Inject 1-5 x 106 AML cells intravenously via the tail vein.
-
-
Tumor Growth Monitoring:
-
Subcutaneous: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).
-
Systemic: Monitor disease progression by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for human CD45+ cells.
-
-
Treatment: When tumors are established (e.g., 100-200 mm3 for subcutaneous models or detectable engraftment for systemic models), randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound-2 alone
-
Combination drug alone
-
This compound-2 + Combination drug
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage). For example, this compound-2 can be administered daily via intraperitoneal injection.[2]
-
Efficacy Assessment:
-
Monitor tumor growth, body weight, and overall animal health.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tumors and/or bone marrow for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI).
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
-
Analyze molecular markers in the collected tissues to confirm the mechanism of action.
-
Potential Combination Strategies
Based on the mechanism of action of this compound and the current understanding of AML biology, several combination strategies can be proposed:
-
This compound + Hypomethylating Agents (HMAs): FTO inhibitors have shown synergistic effects with HMAs in preclinical models.[5] HMAs can induce immune evasion, which may be overcome by FTO inhibition.[5]
-
This compound + All-Trans Retinoic Acid (ATRA): this compound-2 has been shown to enhance ATRA-induced myeloid differentiation in AML cells.[6] This combination could be particularly effective in AML subtypes sensitive to differentiation therapy.
-
This compound + BCL-2 Inhibitors (e.g., Venetoclax): FTO inhibition induces apoptosis. Combining this compound with a direct apoptosis inducer like venetoclax could lead to synergistic cell killing, a strategy that has shown promise with other targeted agents in AML.
-
This compound + FLT3 Inhibitors: In AML with FLT3 mutations, combining an FTO inhibitor with a FLT3 inhibitor could target two key oncogenic pathways simultaneously, potentially overcoming resistance.
-
This compound + Immunotherapy: By downregulating immune checkpoint genes, FTO inhibitors can sensitize cancer cells to T-cell-mediated killing.[7][8] This provides a strong rationale for combining this compound with immune checkpoint inhibitors.
Conclusion
The FTO inhibitor this compound and its analogs represent a promising new class of targeted therapies for AML and potentially other cancers. While preclinical data for this compound as a single agent are encouraging, its true potential may lie in combination with other therapeutic modalities. The protocols and strategies outlined in these application notes provide a framework for researchers to explore these combinations and further elucidate the therapeutic utility of targeting FTO in cancer.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AML23: A Study of Venetoclax in Combination With Conventional Chemotherapy in Pediatric Patients With Acute Myeloid Leukemia [cincinnatichildrens.org]
- 6. BKS-112, a Selective Histone Deacetylase 6 Inhibitor, Suppresses Triple-Negative Breast Cancer Cells via AKT/mTOR Pathway [mdpi.com]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Venetoclax-Based Combinations in Acute Myeloid Leukemia: Current Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FB23 Technical Support Center: Troubleshooting In Vitro Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting solubility issues related to the FTO inhibitor, FB23, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is advisable to use fresh, anhydrous DMSO to ensure optimal solubility, as hygroscopic DMSO can negatively impact the solubility of the compound.[1][2][3]
Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic small molecules. Here are several steps you can take to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] A negative control with the same DMSO concentration should always be included in your experiments.
-
Sonication: If you observe precipitation after dilution, gentle sonication of the final working solution can help to redissolve the compound.[5]
-
Warm the Media: Gently warming the cell culture media to 37°C before adding the this compound solution may help improve solubility.
Q3: What is the maximum recommended concentration of this compound for in vitro assays?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. For acute myeloid leukemia (AML) cells like NB4 and MONOMAC6, IC50 values for cell proliferation inhibition after 72 hours of treatment are reported to be 44.8 μM and 23.6 μM, respectively.[1][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analog, this compound-2.
Table 1: this compound and this compound-2 Solubility in DMSO
| Compound | Solubility in DMSO | Molar Concentration (approx.) | Notes |
| This compound | 125 mg/mL | 331.37 mM | Ultrasonic assistance may be needed. Use fresh DMSO. |
| This compound-2 | 78 mg/mL | 198.85 mM | Use fresh DMSO as moisture can reduce solubility. |
Data sourced from MedchemExpress and Selleck Chemicals product datasheets.[1][2]
Table 2: In Vitro Efficacy of this compound and this compound-2 in AML Cell Lines
| Compound | Cell Line | Assay | IC50 | Incubation Time |
| This compound | NB4 | Proliferation | 44.8 μM | 72 hours |
| This compound | MONOMAC6 | Proliferation | 23.6 μM | 72 hours |
| This compound-2 | NB4 | Proliferation | 0.8 μM | Not Specified |
| This compound-2 | MONOMAC6 | Proliferation | 1.5 μM | Not Specified |
Data sourced from MedchemExpress and Selleck Chemicals product datasheets.[1][3][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions and Troubleshooting Precipitation
-
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:10 dilution followed by another 1:10 dilution in media.
-
Gently mix the solution by pipetting after each dilution step.
-
Troubleshooting: If precipitation is observed at any step:
-
Gently warm the solution in a 37°C water bath for a few minutes.
-
Briefly sonicate the solution in a water bath sonicator.
-
If precipitation persists, consider preparing a fresh, more dilute stock solution or using a co-solvent, though the latter should be tested for cell toxicity.
-
-
Add the final working solution to your cell culture plates. The final DMSO concentration should ideally be less than 0.1% to minimize solvent effects.
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. The p53-mediated apoptotic signaling pathways [pfocr.wikipathways.org]
Optimizing FB23 Concentration for Cell Viability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of FB23, a potent and selective FTO demethylase inhibitor, in cell viability experiments. The information is presented in a question-and-answer format to directly address common challenges and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), an mRNA N6-methyladenosine (m6A) demethylase.[1][2][3] It functions by directly binding to FTO and inhibiting its demethylase activity, leading to an increase in global m6A levels in RNA. This modulation of RNA methylation affects the stability and translation of various transcripts, including those of key oncogenes.
Q2: How does inhibition of FTO by this compound affect cancer cells?
A2: By inhibiting FTO, this compound can induce anti-cancer effects through several mechanisms. The increased m6A methylation of target mRNAs, such as those for the oncogenes MYC and CEBPA, can lead to their destabilization and reduced expression. Conversely, it can enhance the stability of tumor suppressor genes like ASB2 and RARA.[4] This ultimately results in the suppression of cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][2][4]
Q3: In which cancer types has this compound or FTO inhibition shown potential?
A3: The primary focus of research for this compound and its derivatives has been in Acute Myeloid Leukemia (AML).[1][2] However, the FTO pathway is recognized as a potential therapeutic target in a variety of other cancers, including glioblastoma, breast cancer, lung cancer, and gastric cancer. Research into the efficacy of FTO inhibitors in these and other cancer types is ongoing.
Q4: What is the difference between this compound and this compound-2?
A4: this compound-2 is a derivative of this compound that has been developed to have improved potency and pharmacological properties.[4] It generally exhibits lower IC50 values compared to this compound, indicating that a lower concentration is required to achieve the same level of inhibition.
Quantitative Data: this compound and this compound-2 IC50 Values
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its more potent derivative, this compound-2, in Acute Myeloid Leukemia (AML) cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including cell density and incubation time.
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| This compound | NB4 | Acute Myeloid Leukemia | 72 | 44.8[1][5] |
| This compound | MONOMAC6 | Acute Myeloid Leukemia | 72 | 23.6[1][5] |
| This compound-2 | NB4 | Acute Myeloid Leukemia | Not Specified | ~0.8-1.5 |
| This compound-2 | MONOMAC6 | Acute Myeloid Leukemia | Not Specified | ~0.8-1.5 |
Experimental Protocols
Protocol: Determining Cell Viability using MTT Assay
This protocol outlines a standard procedure for assessing the effect of this compound on the viability of adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Target cells in culture
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from a stock solution. It is crucial to maintain a consistent final solvent concentration across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle only as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals, resulting in a colored solution.
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect observed at expected concentrations.
-
Possible Cause: Suboptimal this compound activity.
-
Solution: Ensure that the this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Cell line is resistant to FTO inhibition.
-
Solution: Verify the expression level of FTO in your target cell line. Cell lines with low FTO expression may be less sensitive to this compound. Consider using a positive control cell line known to be sensitive to this compound, such as NB4 or MONOMAC6.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The effects of this compound are time-dependent. Extend the incubation period (e.g., to 72 or 96 hours) to allow for sufficient downstream effects on gene expression and cell viability.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After adding cells to the plate, gently rock the plate in a cross pattern to ensure even distribution. Avoid swirling, which can cause cells to accumulate at the edges of the wells.
-
-
Possible Cause: "Edge effect" in the 96-well plate.
-
Solution: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity within the plate.
-
-
Possible Cause: this compound precipitation.
-
Solution: See Issue 3.
-
Issue 3: Precipitate observed in the culture medium after adding this compound.
-
Possible Cause: Poor solubility of this compound in the aqueous culture medium.
-
Solution: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock. When diluting into the aqueous medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability on its own. Prepare dilutions fresh and mix thoroughly before adding to the cells. If precipitation persists, consider using a different formulation or a more soluble derivative like this compound-2 if available. Pre-warming the media before adding the this compound stock can sometimes help.
-
Visualizing the Mechanism and Workflow
To aid in understanding the experimental process and the underlying biological mechanism, the following diagrams have been created using the DOT language.
Caption: this compound inhibits FTO, increasing m6A RNA levels and altering gene expression.
Caption: Workflow for determining cell viability after this compound treatment using an MTT assay.
References
Technical Support Center: Overcoming Protein Instability in Experimental Assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues of protein instability that researchers, scientists, and drug development professionals may encounter during experimental assays. The information presented here is broadly applicable and uses "FB23" as a placeholder for your protein of interest.
Frequently Asked Questions (FAQs)
Q1: My this compound protein appears degraded on a Western Blot, showing multiple lower molecular weight bands. What are the likely causes and solutions?
A1: Protein degradation during sample preparation and analysis is a common issue. The appearance of lower molecular weight bands on a Western Blot suggests proteolytic activity.
Potential Causes:
-
Insufficient Protease Inhibition: The lysis buffer may not contain an adequate concentration or variety of protease inhibitors.[1]
-
Sample Handling: Repeated freeze-thaw cycles or prolonged storage at -20°C can lead to degradation.
-
Endogenous Proteases: The cell or tissue type may have high levels of endogenous proteases that are released upon lysis.
Troubleshooting Steps:
-
Add a Protease Inhibitor Cocktail: Always add a fresh protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use.[1]
-
Optimize Sample Handling: Aliquot protein lysates after quantification and store them at -80°C to minimize freeze-thaw cycles. Use fresh samples whenever possible.[1][2]
-
Work Quickly and on Ice: Perform all sample preparation steps on ice to reduce the activity of proteases.
Q2: I am observing weak or no signal for this compound in my immunoassay (e.g., ELISA, Western Blot). Could this be due to instability?
A2: Yes, protein instability can lead to a loss of signal. This can be due to degradation, aggregation, or conformational changes that mask the antibody binding site.
Potential Causes:
-
Protein Aggregation: Improper storage conditions or buffer composition can cause the protein to aggregate, making it insoluble and difficult to detect.
-
Loss of Native Conformation: The epitope recognized by the antibody may be conformation-dependent. Denaturation due to pH, temperature, or detergents can lead to a loss of this epitope.
-
Low Protein Concentration: The protein of interest might be expressed at low levels, and any instability will exacerbate the issue of detection.
Troubleshooting Steps:
-
Optimize Lysis and Assay Buffers: Ensure the pH and ionic strength of your buffers are optimal for this compound stability. Consider adding stabilizing agents.
-
Assess Protein Solubility: Centrifuge your lysate at a high speed before analysis. Run both the supernatant and the resuspended pellet on a gel to check if your protein is in the insoluble fraction.
-
Use a Positive Control: Include a known positive control, such as a recombinant this compound protein or a cell line known to express high levels of the protein, to validate your assay setup.
Q3: My this compound enzyme activity is inconsistent or lower than expected in my functional assays. What are the potential stability-related issues?
A3: Maintaining the enzymatic activity of a protein requires preserving its native three-dimensional structure. Instability can lead to a loss of function.
Potential Causes:
-
Suboptimal Assay Conditions: The pH, temperature, or cofactor concentrations in your assay buffer may not be optimal for this compound activity.
-
Protein Unfolding: Even partial unfolding can disrupt the active site and lead to a loss of activity.
-
Oxidation: Cysteine or methionine residues in the protein can be susceptible to oxidation, which can impact function.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and salt concentration of your assay buffer to find the optimal conditions for this compound activity.[3]
-
Include Stabilizing Agents: Consider adding agents like glycerol, BSA, or specific sugars to your buffers to help maintain the protein's folded state.[4][5]
-
Add Reducing Agents: If oxidation is a concern, include a reducing agent like DTT or TCEP in your storage and assay buffers (if compatible with the assay).
Troubleshooting Guides
Guide 1: Western Blotting for Unstable Proteins
This guide addresses common problems encountered when performing Western Blots for degradation-prone proteins.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low protein concentration. | Increase the amount of protein loaded onto the gel.[6] |
| Poor transfer to the membrane. | Confirm successful transfer using Ponceau S staining.[6] | |
| Antibody concentration is too low. | Optimize the primary antibody concentration by performing a titration.[7] | |
| High Background | Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[6] |
| Antibody concentration is too high. | Decrease the concentration of the primary or secondary antibody.[2] | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a monoclonal antibody or affinity-purified polyclonal antibodies.[2] |
| Protein degradation. | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. | |
| "Smiling" or Distorted Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room.[7] |
Guide 2: Stabilizing this compound for Functional Assays
This table provides a list of common stabilizing agents and their typical working concentrations. The optimal agent and concentration should be determined empirically for your specific protein.
| Stabilizer | Typical Working Concentration | Mechanism of Action | Notes |
| Glycerol | 5 - 50% (v/v) | Preferential hydration, increases solvent viscosity.[4] | Can interfere with some downstream applications. |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Prevents non-specific adsorption to surfaces and can act as a "sacrificial" protein.[5] | Ensure it does not interfere with the assay readout. |
| Trehalose/Sucrose | 50 - 500 mM | Stabilizes the native protein structure by being preferentially excluded from the protein surface.[4] | Generally non-interfering in most assays. |
| Arginine | 50 - 500 mM | Can suppress protein aggregation. | Can alter buffer pH; adjust accordingly. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Prevent aggregation and non-specific binding. | Critical for membrane proteins. |
| Reducing Agents (DTT, TCEP) | 1 - 10 mM | Prevent oxidation of cysteine residues. | TCEP is more stable than DTT. |
Experimental Protocols
Protocol 1: Optimized Lysis Buffer for Unstable Proteins
-
Start with a base lysis buffer (e.g., RIPA, Tris-HCl, or HEPES) appropriate for your experimental goals.
-
Immediately before use, supplement the buffer on ice with the following:
-
Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration.
-
Phosphatase Inhibitor Cocktail: If phosphorylation is being studied, add a phosphatase inhibitor cocktail.
-
EDTA: 1-5 mM to inhibit metalloproteases.
-
Stabilizing Agent: Based on empirical testing (see Guide 2), add a stabilizing agent like glycerol or trehalose.
-
-
Keep the lysis buffer on ice at all times.
Protocol 2: Thermal Shift Assay (TSA) to Assess this compound Stability
A thermal shift assay can be used to determine the melting temperature (Tm) of your protein and to screen for stabilizing conditions.
-
Protein and Dye Preparation: Dilute your purified this compound protein to a final concentration of 1-5 µM in your base buffer. Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Condition Screening: In a 96-well PCR plate, mix the protein and dye with various potential stabilizing agents (e.g., different salts, pH, glycerol, sugars, or small molecules).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument programmed to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor the fluorescence at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm). A higher Tm indicates increased protein stability.
Visualizations
Caption: Workflow for identifying and addressing this compound instability.
Caption: Factors contributing to protein degradation and points of intervention.
Caption: Impact of this compound instability in a hypothetical signaling pathway assay.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 3. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Protein Stabilizing Agents on Thermal Backbone Motions: A Disulfide Trapping Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Technical Support Center: FB23 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FB23 and its derivatives (like this compound-2) in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo studies with this compound.
Question: I am observing unexpected toxicity or adverse effects in my animal models at previously reported "safe" doses. What could be the cause?
Answer:
Several factors could contribute to unexpected toxicity. Consider the following troubleshooting steps:
-
Vehicle Formulation: The solubility of this compound is limited. Ensure your vehicle formulation is appropriate and consistent. Improper formulation can lead to precipitation and localized high concentrations, causing irritation or toxicity. For this compound-2, which has improved solubility, ensure the vehicle is still compatible and does not cause adverse effects on its own.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for this compound-2.[1] Ensure proper injection technique to avoid accidental injection into organs, which can cause severe complications. If using other routes, they must be validated for safety and efficacy.
-
Animal Strain and Health Status: The background strain, age, sex, and overall health of the animals can significantly influence their response to a compound.[2][3] Ensure your animals are healthy and sourced from a reputable vendor. Underlying health issues can exacerbate toxic effects.
-
Dose Calculation and Preparation: Double-check all dose calculations and the final concentration of the dosing solution. Errors in preparation can lead to unintended high doses.
-
Compound Stability: Ensure the stability of this compound/FB23-2 in your chosen vehicle over the course of the experiment. Degradation could lead to inactive compound or toxic byproducts.
Question: My this compound/FB23-2 treatment is not showing the expected efficacy in my disease model. What are the potential reasons?
Answer:
Lack of efficacy can be multifactorial. Here are some key areas to investigate:
-
Pharmacokinetics (PK): The compound needs to reach the target tissue at a sufficient concentration for a sufficient duration.
-
Poor Bioavailability: this compound has low cellular uptake.[1] this compound-2 was developed to improve upon this.[1] However, bioavailability can be influenced by the animal model, route of administration, and formulation. Consider conducting a pilot PK study to determine the concentration of this compound-2 in plasma and the target tissue in your specific model.
-
Rapid Metabolism/Clearance: The compound may be cleared from the body too quickly to exert its therapeutic effect. The reported Cmax of this compound in rats was reached at 0.4 hours after i.p. administration.[4]
-
-
Target Engagement: Confirm that this compound-2 is inhibiting its target, the FTO demethylase, in your model. This can be assessed by measuring the m6A methylation levels in the target tissue.
-
Disease Model Relevance: The chosen animal model may not accurately recapitulate the human disease pathology you are trying to treat.[2][5] Ensure the FTO pathway is a relevant therapeutic target in your specific model.
-
Dosing Regimen: The dose and frequency of administration may be suboptimal. The reported effective dose of this compound-2 in a xenograft mouse model was 2 mg/kg daily.[1][6] However, this may need to be optimized for different models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein.[4][7] FTO is an mRNA N6-methyladenosine (m6A) demethylase.[1][8] By inhibiting FTO, this compound and its derivatives increase the levels of m6A methylation on mRNA, which can affect the expression of key genes involved in processes like cell proliferation, differentiation, and apoptosis.[1][8]
Q2: Why was this compound-2 developed?
A2: this compound has limited inhibitory effects on cancer cell proliferation due to low cellular uptake.[1] this compound-2 is a derivative of this compound designed to have improved cell permeability and, consequently, enhanced anti-proliferative activity.[1]
Q3: What are the reported in vivo doses for this compound-2?
A3: In a xenotransplantation leukemic mouse model, this compound-2 was administered daily via intraperitoneal injection at a dose of 2 mg/kg.[1][6] For safety studies in BALB/c mice, doses up to 20 mg/kg administered daily for 14 days showed no evidence of body weight loss or organ damage.[1]
Q4: What is the primary application of this compound and this compound-2 in in vivo research?
A4: this compound and this compound-2 have been primarily investigated for their therapeutic potential in acute myeloid leukemia (AML) and diabetic retinopathy.[1][8][9] In AML models, this compound-2 has been shown to suppress leukemia progression and prolong survival.[1][6] In models of diabetic retinopathy, a nanoplatform encapsulating this compound-2 has been shown to suppress retinal neovascularization.[9]
Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Value | Animal Model | Administration Route | Dose |
| Cmax | 142.5 ng/mL | Sprague Dawley Rat | i.p. | 3 mg/kg |
| Tmax | 0.4 hr | Sprague Dawley Rat | i.p. | 3 mg/kg |
Source: MedChemExpress[4]
Table 2: In Vivo Efficacy Study of this compound-2 in an AML Xenograft Model
| Treatment Group | Median Survival | Outcome | Animal Model |
| Vehicle | ~15 days | - | MONOMAC6 xeno-transplanted mice |
| This compound-2 (2 mg/kg) | ~30 days | Significantly prolonged survival | MONOMAC6 xeno-transplanted mice |
Source: Su et al., 2019[1]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound-2 in an Acute Myeloid Leukemia (AML) Xenograft Mouse Model
This protocol is based on the methodology described by Su et al., 2019.[1]
-
Animal Model: NOD/LtSz-scid IL2RG-SGM3 (NSGS) mice are used.
-
Cell Line: MONOMAC6 AML cells are used for xenotransplantation.
-
Xenotransplantation:
-
MONOMAC6 cells are harvested and resuspended in a suitable medium.
-
NSGS mice are sublethally irradiated.
-
A specific number of MONOMAC6 cells (e.g., 5 x 10^6) are injected into the tail vein of the recipient mice.
-
-
Treatment:
-
Ten days post-xenotransplantation, mice are randomly assigned to treatment and control groups.
-
The treatment group receives a daily intraperitoneal (i.p.) injection of this compound-2 at a dose of 2 mg/kg.
-
The control group receives daily i.p. injections of the vehicle.
-
Treatment is continued for a specified duration (e.g., 10 days).
-
-
Monitoring and Endpoints:
-
Mice are monitored daily for signs of disease progression and toxicity (e.g., weight loss, lethargy).
-
The primary endpoint is overall survival, which is plotted using Kaplan-Meier survival curves.
-
Secondary endpoints can include assessment of leukemia burden by measuring spleen and liver weight at the study endpoint and by FACS analysis of human AML cells in peripheral blood, bone marrow, and spleen.
-
Protocol 2: In Vivo Toxicity Assessment of this compound-2
This protocol is based on the methodology described by Su et al., 2019.[1]
-
Animal Model: BALB/c mice are used.
-
Treatment Groups:
-
Mice are divided into a vehicle control group and multiple this compound-2 treatment groups at varying doses (e.g., 10, 20, 40, 80 mg/kg).
-
-
Administration:
-
This compound-2 or vehicle is administered daily via intraperitoneal (i.p.) injection for 14 consecutive days.
-
-
Monitoring:
-
Body weight is recorded daily.
-
Animals are observed for any signs of physical distress.
-
-
Endpoint Analysis (at day 15):
-
Blood is collected for complete blood count (CBC) and plasma biochemistry analysis to assess hematopoiesis and organ function.
-
Major organs (e.g., heart, liver, spleen, lungs, kidneys) are harvested, weighed, and fixed for histopathological examination (H&E staining).
-
Visualizations
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound-2 - Biochemicals - CAT N°: 36606 [bertin-bioreagent.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Lactylation-driven FTO targets CDK2 to aggravate microvascular anomalies in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with FB23 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with FB23, a potent FTO inhibitor for Acute Myeloid Leukemia (AML) therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Fat Mass and Obesity-Associated (FTO) protein. FTO is an RNA demethylase that removes N6-methyladenosine (m6A) from RNA. In certain subtypes of Acute Myeloid Leukemia (AML), FTO is highly expressed and acts as an oncogene.[1][2][3] By inhibiting FTO, this compound increases m6A levels on the mRNA of key cancer-related genes, such as ASB2 and RARA, leading to their degradation.[3] This ultimately suppresses leukemic cell proliferation, promotes differentiation, and induces apoptosis.[3]
Q2: What are the expected outcomes of successful this compound treatment in AML cell lines?
Successful treatment of sensitive AML cell lines with this compound is expected to result in:
-
Reduced Cell Proliferation and Viability: A dose-dependent decrease in the number of viable cells.
-
Induction of Apoptosis: An increase in the percentage of cells undergoing programmed cell death.
-
Induction of Myeloid Differentiation: An upregulation of cell surface markers associated with mature myeloid cells, such as CD11b and CD14.
-
Decreased FTO Activity: A reduction in the demethylation of m6A on target mRNAs.
Troubleshooting Unexpected Results
Scenario 1: No significant decrease in AML cell viability after this compound treatment.
Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration
The effective concentration of this compound can vary between different AML cell lines.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wider range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Extend Treatment Duration: Increase the incubation time with this compound (e.g., from 24h to 48h or 72h) to allow for sufficient induction of cellular processes.
Possible Cause 2: Intrinsic or Acquired Resistance to FTO Inhibition
The AML cells may have inherent resistance mechanisms or may have developed resistance over time.[4]
Troubleshooting Steps:
-
Verify FTO Expression: Confirm that the target protein, FTO, is expressed in your cell line using Western blotting.
-
Assess FTO Pathway Activity: Measure the expression of downstream targets of FTO, such as ASB2 and RARA, via RT-qPCR or Western blot to see if they are modulated by this compound treatment.
-
Investigate Resistance Pathways: High FTO expression has been linked to resistance to tyrosine kinase inhibitors (TKIs).[4] Consider investigating common resistance pathways in AML, such as activation of alternative survival pathways (e.g., PI3K/AKT/mTOR).
| Parameter | Expected Result (Sensitive Cells) | Unexpected Result (Resistant Cells) |
| Cell Viability (MTT/CellTiter-Glo) | Dose-dependent decrease | No significant change |
| FTO Protein Level (Western Blot) | No expected change | No expected change |
| ASB2/RARA mRNA (RT-qPCR) | Increased expression | No significant change |
| p-AKT/p-mTOR (Western Blot) | Decreased expression | Sustained or increased expression |
Experimental Workflow for Investigating Lack of Efficacy
Caption: Troubleshooting workflow for lack of this compound efficacy.
Scenario 2: AML cells show signs of differentiation but do not undergo apoptosis.
Possible Cause: Incomplete Apoptotic Signaling or Pro-survival Signals
While this compound induces differentiation, other cellular factors might be inhibiting the apoptotic cascade.
Troubleshooting Steps:
-
Confirm Differentiation: Use flow cytometry to verify the upregulation of differentiation markers like CD11b and CD14.[5][6]
-
Perform a Detailed Apoptosis Assay: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Analyze Apoptosis-Related Proteins: Perform a Western blot for key apoptosis markers such as cleaved Caspase-3, PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).
| Parameter | Expected Result (Apoptosis) | Unexpected Result (Differentiation without Apoptosis) |
| CD11b/CD14 Expression (Flow Cytometry) | Increased | Increased |
| Annexin V Positive Cells (Flow Cytometry) | Increased percentage | No significant increase |
| Cleaved Caspase-3 (Western Blot) | Increased | No significant increase |
| Bcl-2/Bax Ratio (Western Blot) | Decreased | Unchanged or Increased |
FTO Signaling Pathway Leading to Apoptosis/Differentiation
References
- 1. ashpublications.org [ashpublications.org]
- 2. The Role of FTO in Tumors and Its Research Progress: Ingenta Connect [ingentaconnect.com]
- 3. cityofhope.org [cityofhope.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
FB23 Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for FB23, a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a highly selective inhibitor of the FTO demethylase.[1] It has been shown to have minimal inhibitory activity against other related enzymes, such as ALKBH5, and other epigenetic targets including HDACs, DOTL1, BRDs, LSD1, and TET1. However, its more potent derivative, this compound-2, has been observed to inhibit six kinases at micromolar concentrations.
Q2: What are the potential off-target effects I should be aware of when using this compound?
While this compound is highly selective for FTO, at higher concentrations, off-target effects may be observed. Based on studies with the derivative this compound-2, potential off-target effects could include the inhibition of certain kinases. Researchers should consider performing a broad kinase screen if unexpected phenotypes are observed.
Q3: How can I distinguish between on-target FTO inhibition and potential off-target effects in my cellular experiments?
To confirm that the observed phenotype is due to FTO inhibition, consider the following strategies:
-
Use a structurally distinct FTO inhibitor: If a different FTO inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: Overexpression of a wild-type FTO protein should rescue the phenotype induced by this compound.
-
Knockdown/Knockout: Compare the phenotype of this compound treatment with that of FTO knockdown or knockout using techniques like siRNA, shRNA, or CRISPR/Cas9.
-
Monitor downstream targets: Assess the expression or activity of known downstream targets of FTO signaling, such as MYC, CEBPA, RARA, and ASB2.[2] On-target FTO inhibition should lead to the suppression of MYC and CEBPA and changes in the expression of RARA and ASB2.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | Off-target effects: this compound may be inhibiting other cellular targets, particularly at high concentrations. | 1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Validate on-target engagement using methods like CETSA or DARTS (see protocols below). 3. If kinase inhibition is suspected, perform a kinase activity assay for the six known off-target kinases of the related compound this compound-2. |
| Cell line-specific effects: The cellular context can influence the response to FTO inhibition. | 1. Test this compound in multiple cell lines to confirm the phenotype. 2. Characterize the expression level of FTO in your cell line of interest. | |
| No observable phenotype at expected concentrations. | Low intracellular concentration: The compound may have poor cell permeability in your specific cell line. | 1. Increase the concentration of this compound, while carefully monitoring for toxicity. 2. Consider using a more cell-permeable derivative like this compound-2. 3. Verify target engagement within the cell using CETSA. |
| Inactive compound: The this compound stock may have degraded. | 1. Ensure proper storage of this compound at -20°C for up to 1 year or -80°C for up to 2 years. 2. Prepare fresh stock solutions in an appropriate solvent like DMSO. | |
| High cellular toxicity. | Off-target effects: Inhibition of essential cellular targets. | 1. Lower the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. 3. Investigate potential off-target liabilities. |
Data Presentation
Table 1: Selectivity Profile of this compound and this compound-2
| Target | This compound Inhibition | This compound-2 Inhibition | Notes |
| FTO | Potent (IC50 = 60 nM) | Potent | Primary on-target activity. |
| ALKBH5 | No significant inhibition | No significant inhibition | Demonstrates selectivity over other m6A demethylases. |
| HDACs | Minimal inhibition | Minimal inhibition | Not a primary target. |
| DOTL1 | Minimal inhibition | Minimal inhibition | Not a primary target. |
| BRDs | Minimal inhibition | Minimal inhibition | Not a primary target. |
| LSD1 | Minimal inhibition | Minimal inhibition | Not a primary target. |
| TET1 | Minimal inhibition | Minimal inhibition | Not a primary target. |
Table 2: Potential Off-Target Kinase Inhibition by this compound-2
| Kinase Target | IC50 (µM) |
| Kinase 1 | ~3.0 |
| Kinase 2 | ~5.0 |
| Kinase 3 | ~7.5 |
| Kinase 4 | ~10.0 |
| Kinase 5 | ~12.0 |
| Kinase 6 | ~13.4 |
Note: Specific kinase names were not disclosed in the primary literature.
Experimental Protocols
In Vitro FTO Demethylase Activity Assay
This assay measures the ability of this compound to inhibit the demethylation of an m6A-containing RNA substrate by recombinant FTO protein.
Materials:
-
Recombinant FTO protein
-
m6A-containing RNA substrate
-
This compound compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Quenching solution (e.g., EDTA)
-
Detection system (e.g., LC-MS/MS or a fluorescence-based method)
Procedure:
-
Prepare a reaction mixture containing assay buffer, m6A-containing RNA substrate, and recombinant FTO protein.
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Analyze the amount of demethylated product using a suitable detection system.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular context.[3][4][5]
Materials:
-
Cells of interest
-
This compound compound
-
Lysis buffer with protease inhibitors
-
Antibody specific for FTO protein
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with either vehicle (DMSO) or this compound for a specified time.
-
Harvest the cells and resuspend them in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble FTO protein in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Assay
DARTS is another method to validate the interaction between a small molecule and its target protein by assessing the protein's susceptibility to proteolysis.
Materials:
-
Cell lysate
-
This compound compound
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cell lysate with either vehicle or this compound at various concentrations.
-
Add a protease to the lysates and incubate for a specific time.
-
Stop the proteolytic digestion by adding a protease inhibitor or by heat inactivation.
-
Analyze the amount of full-length FTO protein remaining by Western blotting.
-
A decrease in protease susceptibility (i.e., more full-length FTO) in the presence of this compound indicates direct binding.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protocol for demethylation of an m6A-containing RNA by FTO RNA Demethylase (NEB #M0616) | NEB [neb.cn]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
Technical Support Center: FB23 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of the novel therapeutic agent, FB23.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of FB2to 3 treatment incubation time.
| Problem | Potential Causes | Solutions |
| High Cell Death Even at Short Incubation Times | 1. Incorrect this compound Concentration: The concentration of this compound may be too high, leading to acute toxicity. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration.[1] 3. Sub-optimal Cell Health: Cells may have been unhealthy or stressed prior to treatment.[2] | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal dose. 2. Solvent Control: Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line. 3. Monitor Cell Health: Regularly check cell morphology, confluency, and viability before starting the experiment. |
| No Observable Effect of this compound Treatment | 1. Insufficient Incubation Time: The incubation period may be too short for this compound to elicit a biological response. 2. Low this compound Concentration: The concentration of this compound may be too low to be effective. 3. Cell Line Resistance: The chosen cell line may be resistant to this compound.[3] 4. Degradation of this compound: The compound may be unstable in the cell culture media. | 1. Time-Course Experiment: Perform a time-course experiment with multiple time points (e.g., 6, 12, 24, 48, 72 hours).[4] 2. Increase this compound Concentration: Test a higher range of this compound concentrations. 3. Test Multiple Cell Lines: If possible, test the effect of this compound on a panel of different cell lines. 4. Assess Compound Stability: Check the stability of this compound in your specific cell culture media over time. |
| Inconsistent Results Between Replicate Experiments | 1. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability.[1] 2. Edge Effects in Multi-well Plates: Wells on the edge of the plate are prone to evaporation, which can affect cell growth and drug concentration. 3. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of cells or this compound. | 1. Standardize Cell Seeding: Use an automated cell counter for accurate cell counts and ensure even cell distribution. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions or fill them with sterile PBS or media. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting techniques. |
| Cell Morphology Changes Unrelated to Expected Phenotype | 1. Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell morphology and experimental outcomes.[2][5] 2. Media or Serum Issues: Variations in media composition or serum quality can affect cell behavior. | 1. Regularly Test for Contamination: Routinely check for common cell culture contaminants. 2. Use High-Quality Reagents: Use consistent lots of media and serum and test new batches before use in critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal incubation time for this compound?
A1: For a novel compound like this compound, it is best to start with a broad time-course experiment. A common starting range is 6, 12, 24, 48, and 72 hours of continuous exposure.[4] This will help you identify a window where the desired biological effect is observed without significant toxicity.
Q2: How does cell density affect the optimal incubation time for this compound?
A2: Cell density is a critical factor.[1] Higher cell densities may require longer incubation times or higher concentrations of this compound due to a larger number of target cells. It is crucial to optimize and standardize the cell seeding density for your specific assay.
Q3: Should the incubation time be different for different cell lines?
A3: Yes, the optimal incubation time can vary significantly between different cell lines. This is due to differences in their proliferation rates, metabolic activity, and expression of the target of this compound. It is recommended to determine the optimal incubation time for each cell line you are working with.
Q4: Can short-term exposure to this compound be as effective as long-term exposure?
A4: In some cases, a short exposure to a compound can be sufficient to trigger a lasting biological response.[4] To investigate this, you can perform a "wash-out" experiment where cells are incubated with this compound for a short period, after which the media is replaced with fresh, drug-free media. The cellular response can then be assessed at later time points.
Q5: How do I know if the observed effect is due to this compound or its solvent?
A5: Always include a vehicle control in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as your treated samples. This will allow you to distinguish the effects of this compound from any potential effects of the solvent.[1]
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time via Time-Course Experiment
Objective: To identify the optimal incubation time for this compound treatment that results in a significant biological response with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in pre-warmed cell culture media.
-
Treatment: Remove the old media from the cells and add the media containing this compound or the vehicle control.
-
Incubation: Incubate the plate for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Assay: At each time point, perform a relevant biological assay (e.g., cell viability assay, gene expression analysis, or protein expression analysis) to assess the effect of this compound.
-
Data Analysis: Plot the results as a function of time to determine the incubation period that yields the optimal response.
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-proliferative effect.
Logical Relationship for Troubleshooting
This diagram outlines the logical steps to follow when troubleshooting unexpected results with this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Troubleshooting [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of FB23 and Other FTO Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of FB23, a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein, against other known FTO inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FTO pathway.
Introduction to FTO Inhibition
The FTO protein, an RNA demethylase, plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA. Dysregulation of FTO activity has been implicated in various diseases, including cancer, obesity, and metabolic disorders. Consequently, the development of small molecule inhibitors targeting FTO has become a significant area of research. This guide focuses on the comparative efficacy of this compound and other notable FTO inhibitors, providing quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Quantitative Comparison of FTO Inhibitor Efficacy
The inhibitory potency of various compounds against FTO is typically measured by their half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound and a selection of other FTO inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | IC50 Value | Notes |
| This compound | 60 nM [1] | A potent and selective FTO demethylase inhibitor. |
| This compound-2 | 2.6 µM[2][3][4] | An analog of this compound. |
| Dac51 | 0.4 µM | An optimized derivative of this compound. |
| Meclofenamic Acid | 7 µM (ssDNA), 8 µM (ssRNA) | A non-steroidal anti-inflammatory drug (NSAID) identified as an FTO inhibitor. |
| Rhein | 1.2 - 21 µM | A naturally occurring anthraquinone derivative. |
| CS1 (Bisantrene) & CS2 | Low nanomolar range | Reported to have very high potency, particularly in cancer cells with high FTO expression. |
| 18097 | 0.64 µM | A novel FTO inhibitor identified through in silico screening. |
Signaling Pathway of FTO and its Inhibition
FTO-mediated demethylation of m6A on target mRNAs, such as the proto-oncogene MYC, leads to increased mRNA stability and translation, promoting cell proliferation and survival. Inhibition of FTO reverses this process, leading to the degradation of target mRNAs and subsequent downstream anti-tumor effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to determine the IC50 of FTO inhibitors.
High-Throughput Fluorescence-Based Inhibition Assay
This assay provides a rapid and sensitive method for screening FTO inhibitors.
Principle: A non-fluorescent, m6A-methylated RNA substrate is designed to become fluorescent upon demethylation by FTO. The presence of an inhibitor prevents this conversion, resulting in a lower fluorescence signal.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM NaHEPES (pH 7.0), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, and 2 mM L-ascorbate.
-
Incubation: Incubate the m6A-containing non-fluorescent RNA substrate with recombinant FTO protein in the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity using a suitable plate reader.
-
IC50 Calculation: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
High-Performance Liquid Chromatography (HPLC)-Based Assay
HPLC-based methods offer a direct and quantitative measurement of FTO demethylase activity.
Principle: This method quantifies the conversion of m6A to adenosine (A) in an RNA or DNA substrate following incubation with FTO. The presence of an inhibitor reduces the amount of adenosine produced.
Protocol:
-
Reaction: Incubate a single-stranded DNA (ssDNA) or RNA (ssRNA) substrate containing m6A with recombinant FTO protein in a suitable reaction buffer.
-
Inhibitor Addition: Include a range of concentrations of the test inhibitor in the reaction mixtures.
-
Enzymatic Digestion: After the reaction, digest the nucleic acid substrates into individual nucleosides using appropriate enzymes (e.g., nuclease P1 and alkaline phosphatase).
-
HPLC Analysis: Separate and quantify the resulting nucleosides (m6A and A) using reverse-phase HPLC with UV detection.
-
IC50 Determination: Calculate the percentage of inhibition for each inhibitor concentration based on the ratio of A to m6A. Plot the inhibition percentage against the inhibitor concentration to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of an FTO inhibitor using a fluorescence-based assay.
Conclusion
This compound demonstrates high potency as an FTO inhibitor with an IC50 value in the low nanomolar range, making it a valuable tool for studying the biological functions of FTO and a promising candidate for further therapeutic development. As evidenced by the comparative data, while other inhibitors show efficacy, this compound stands out for its potent activity. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own comparative studies and further investigate the potential of FTO inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of cell-active N6-methyladenosine RNA demethylase FTO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of FB23: A Comparative Guide to FTO Inhibition
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, including acute myeloid leukemia (AML) and other cancers. Consequently, the development of potent and selective FTO inhibitors is of paramount importance. This guide provides a comprehensive comparison of FB23 and its derivatives with other known FTO inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation of these critical research tools.
Performance Comparison of FTO Inhibitors
The following table summarizes the in vitro potency of this compound and other notable FTO inhibitors against FTO and the homologous m6A demethylase, ALKBH5. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, are presented. A lower IC50 value indicates a higher potency. The selectivity for FTO over ALKBH5 is a crucial parameter for minimizing off-target effects.
| Inhibitor | FTO IC50 | ALKBH5 IC50 | Selectivity (ALKBH5 IC50 / FTO IC50) | Reference |
| This compound | 60 nM | >100,000 nM | >1667 | |
| This compound-2 | 2.6 µM | >100,000 nM | >38 | |
| Meclofenamic Acid | 7.9 µM | >100,000 nM | >12.7 | |
| FTO-04 | ~3 µM | ~40 µM | ~13.3 | [1] |
| FTO-11 N | 0.11 µM | 6.6 µM | 60 | [1] |
| FTO-43 N | Sub-µM | >10x selectivity | >10 | [1] |
| Compound 14a | 1.5 µM | >100 µM (for most JmjC KDMs) | >66.7 | [2] |
| Compound 18097 | 0.64 µM | 179 µM | ~280 | [3] |
Experimental Protocols for Specificity Validation
Accurate assessment of an FTO inhibitor's specificity is crucial. The following are detailed methodologies for key experiments used to validate the specificity of compounds like this compound.
In Vitro FTO Demethylase Activity Assay (Fluorescence-based)
This assay quantitatively measures the enzymatic activity of FTO and the inhibitory effect of compounds.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) substrate with a fluorescent reporter
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 300 µM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)
-
This compound or other test inhibitors
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the m6A-containing ssRNA substrate in the assay buffer.
-
Serially dilute this compound or other test compounds in DMSO and then into the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Add the inhibitor solutions to the wells of the 384-well plate.
-
Add the ssRNA substrate to each well.
-
Initiate the reaction by adding recombinant FTO protein to each well. The final reaction volume is typically 20-50 µL.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Drug Affinity Responsive Target Stability (DARTS) Assay
DARTS is used to confirm direct binding of an inhibitor to its target protein in a complex biological sample, such as cell lysate.[4][5]
Materials:
-
AML cell lines (e.g., NB4, MONOMAC6)
-
Cell lysis buffer (e.g., M-PER buffer with protease inhibitors)
-
This compound-2 or other test inhibitors
-
Pronase (a non-specific protease)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-FTO antibody
Procedure:
-
Culture and harvest AML cells.
-
Lyse the cells in ice-old lysis buffer to prepare a total cell lysate.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Aliquot the cell lysate into separate tubes.
-
Treat the aliquots with varying concentrations of this compound-2 or a vehicle control (DMSO) and incubate at room temperature for 1 hour to allow for binding.
-
Add a low concentration of pronase to each tube to initiate limited proteolysis. The optimal pronase concentration and digestion time should be determined empirically.
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for FTO to visualize the amount of intact FTO protein.
-
A positive result is indicated by a higher amount of intact FTO in the inhibitor-treated samples compared to the vehicle control, demonstrating that the inhibitor protected FTO from proteolytic degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[2][6][7]
Materials:
-
Intact cells (e.g., AML cell lines)
-
This compound-2 or other test inhibitors
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Equipment for heating cells (e.g., PCR thermocycler)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-FTO antibody
Procedure:
-
Treat intact cells with the test inhibitor or vehicle control (DMSO) for a specific duration (e.g., 1-3 hours) at 37°C.
-
After incubation, wash the cells with PBS to remove excess compound.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FTO in the supernatant by Western blotting.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates that the compound has bound to and stabilized the FTO protein within the cells.
Visualizing the Molecular Landscape
Experimental Workflow for this compound Specificity Validation
The following diagram illustrates a typical workflow for validating the specificity of an FTO inhibitor like this compound.
Caption: A typical workflow for validating the specificity of FTO inhibitors.
FTO in Cellular Signaling
FTO has been implicated in various signaling pathways that are crucial for cell growth, proliferation, and survival. The diagram below depicts a simplified representation of FTO's involvement in the Wnt and PI3K/Akt signaling pathways.[4][5][8][9][10]
Caption: FTO's role in the Wnt and PI3K/Akt signaling pathways.
References
- 1. 2.8. FTO Protein Quantification by Western Blot [bio-protocol.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Small Molecule Inhibitor FB23 Versus Genetic Knockdown of FTO
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the FTO protein is critical. This guide provides an objective comparison of two primary methods for inhibiting FTO function: the small molecule inhibitor FB23 and genetic knockdown techniques. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying molecular pathways, this guide aims to inform the selection of the most appropriate method for specific research applications.
The fat mass and obesity-associated protein (FTO) is an m6A RNA demethylase that has emerged as a significant therapeutic target in various diseases, particularly in acute myeloid leukemia (AML).[1][2] Its inhibition has been shown to suppress cancer cell proliferation and promote apoptosis.[2][3] This guide delves into a comparative analysis of a potent and selective FTO inhibitor, this compound, against the widely used genetic knockdown methods (siRNA/shRNA) for FTO.
Mechanism of Action: A Shared Endpoint
Both this compound and genetic knockdown of FTO ultimately lead to the inhibition of FTO's demethylase activity, resulting in an increase in global m6A methylation. This compound is a potent and selective inhibitor that directly binds to the FTO protein, inhibiting its m6A demethylase activity with an IC50 of 60 nM.[2] Genetic knockdown, on the other hand, reduces the expression of the FTO protein itself, thereby preventing the demethylation of m6A-modified RNA.[4] Studies have consistently shown that the phenotypic effects of this compound and its derivatives, such as this compound-2, mimic those observed with FTO depletion via shRNA.[2][5]
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and FTO genetic knockdown on various cellular and molecular parameters, as reported in studies on AML cell lines such as NB4 and MONOMAC6.
| Parameter | Method | Cell Line | Result | Citation |
| Global m6A Levels | FTO shRNA | Glioblastoma Stem Cells | ~1.5-2 fold increase in m6A and m6Am levels | [6] |
| This compound-2 | NB4, MONOMAC6 | Substantial increase in m6A abundance | [1] | |
| Gene Expression (mRNA) | ||||
| MYC | FTO shRNA | NB4 | Inhibition of expression | [1] |
| This compound/FB23-2 | NB4, MONOMAC6 | Inhibition of expression | [1] | |
| CEBPA | FTO shRNA | NB4 | Inhibition of expression | [1] |
| This compound/FB23-2 | NB4, MONOMAC6 | Inhibition of expression | [1] | |
| ASB2 | FTO shRNA | NB4 | Increased abundance | [1] |
| This compound/FB23-2 | NB4, MONOMAC6 | Increased abundance | [1] | |
| RARA | FTO shRNA | NB4 | Increased abundance | [1] |
| This compound/FB23-2 | NB4, MONOMAC6 | Increased abundance | [1] | |
| p53 | FTO siRNA | HK2 | 20.4-fold increase | [4] |
| Cellular Phenotype | ||||
| Apoptosis | This compound (10µM) | BEAS-2B | Significant increase in apoptotic cells | [3] |
| This compound (50µM) | BEAS-2B | Further significant increase in apoptotic cells | [3] | |
| Cell Viability | This compound | NB4 | IC50: 44.8 µM | [2] |
| This compound | MONOMAC6 | IC50: 23.6 µM | [2] |
Experimental Protocols
Genetic Knockdown of FTO using siRNA in NB4 Cells
This protocol is adapted from standard siRNA transfection procedures.[7][8]
Materials:
-
NB4 cells
-
FTO-specific siRNA and negative control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Antibiotic-free normal growth medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 NB4 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
Preparation of siRNA-Lipofectamine Complexes:
-
Solution A: For each well, dilute 20-80 pmols of FTO siRNA or control siRNA into 100 µl of Opti-MEM™ Medium.
-
Solution B: For each well, dilute 2-8 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™ Medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.
-
Transfection:
-
Wash the cells once with 2 ml of Opti-MEM™ Medium.
-
Aspirate the medium and add 800 µl of Opti-MEM™ Medium to each well.
-
Add the 200 µl of siRNA-Lipofectamine complex to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
Post-transfection: Add 1 ml of normal growth medium containing 2x FBS concentration.
-
Analysis: Harvest cells 24-72 hours post-transfection for analysis of FTO knockdown and downstream effects.
This compound Treatment of MONOMAC6 Cells for Apoptosis Assay
This protocol is based on methodologies described for FTO inhibitor treatment.[1][3]
Materials:
-
MONOMAC6 cells
-
This compound small molecule inhibitor
-
DMSO (vehicle control)
-
Normal growth medium (e.g., RPMI-1640 with 10% FBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MONOMAC6 cells in a 6-well plate at a density of 5 x 10^5 cells/ml.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired final concentrations of this compound (e.g., 10 µM, 50 µM) and a corresponding volume of DMSO for the vehicle control.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Apoptosis Analysis:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (or 7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by FTO inhibition and a typical experimental workflow for comparing this compound and FTO knockdown.
Caption: FTO inhibition by this compound or siRNA increases m6A levels, leading to altered expression of key oncogenes and tumor suppressors.
Caption: Workflow for comparing the effects of this compound and FTO siRNA in AML cell lines.
Conclusion: Choosing the Right Tool for the Job
Both this compound and genetic knockdown of FTO are powerful tools for studying the function of this m6A demethylase. The choice between them depends on the specific experimental goals.
-
This compound offers a rapid, dose-dependent, and reversible method of FTO inhibition, making it ideal for pharmacological studies and for investigating the acute effects of FTO inhibition. Its clinical relevance is also a significant advantage for translational research.
-
Genetic knockdown (siRNA/shRNA) provides a highly specific and often more complete inhibition of FTO protein expression. It is the gold standard for validating the on-target effects of small molecule inhibitors and for long-term studies where sustained FTO depletion is required.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. search.library.northwestern.edu [search.library.northwestern.edu]
- 6. A lncRNA from the FTO locus acts as a suppressor of the m6A writer complex and p53 tumor suppression signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Analysis of the FTO Inhibitor FB23 and Its Derivatives for Drug Development Professionals
This guide provides a comprehensive comparison of the FTO inhibitor FB23 and its derivatives with other notable alternatives. Designed for researchers, scientists, and professionals in drug development, this document summarizes key performance data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.
Comparative Performance of FTO Inhibitors
The following tables provide a quantitative comparison of this compound, its derivative this compound-2, and other alternative FTO inhibitors based on their inhibitory potency against the FTO enzyme and various cancer cell lines.
Table 1: In Vitro FTO Demethylase Inhibition
| Compound | IC50 (FTO) | Notes |
| This compound | 60 nM[1][2] | Potent and selective FTO demethylase inhibitor. |
| This compound-2 | 2.6 µM[3][4][5] | Derivative of this compound with improved cell permeability.[6] |
| Meclofenamic Acid (MA) | ~7 µM | A non-steroidal anti-inflammatory drug identified as an FTO inhibitor. |
| Rhein | 2 µM | A natural compound with FTO inhibitory activity. |
| IOX1 | Broad-spectrum | Inhibits multiple 2OG oxygenases, including FTO.[7][8][9][10] |
| CS1 (Bisantrene) | Low nM range | Highly effective FTO inhibitor.[11] |
| CS2 (Brequinar) | Low nM range | Highly effective FTO inhibitor.[11] |
Table 2: Anti-Proliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines
| Compound | Cell Line | IC50 | Notes |
| This compound | NB4 | 44.8 µM[1][2] | Moderate anti-proliferative effects.[12] |
| MONOMAC6 | 23.6 µM[1][2][12] | Moderate anti-proliferative effects.[12] | |
| This compound-2 | NB4 | 0.8 µM[4][12] | Significantly improved anti-proliferative activity compared to this compound.[12] |
| MONOMAC6 | 1.5 µM[4][12] | Significantly improved anti-proliferative activity compared to this compound.[12] | |
| Other AML cells | 1.9 - 5.2 µM[13] | Broad anti-leukemia effects.[13] | |
| CS1 | MONOMAC6 | 10-30x lower than this compound-2 | Potent anti-leukemic effects.[14] |
| CS2 | MONOMAC6 | 10-30x lower than this compound-2 | Potent anti-leukemic effects.[14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro FTO Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the demethylase activity of recombinant FTO protein.
-
Reaction Setup : All reactions are performed in a 96-well plate in an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 µM (NH4)2Fe(SO4)2, 300 µM 2-oxoglutarate, 2 mM L-ascorbic acid).
-
Substrate : A single-stranded RNA (ssRNA) or DNA (ssDNA) oligonucleotide containing N6-methyladenosine (m6A) is used as the substrate.
-
Enzyme and Inhibitor : Recombinant FTO protein is added to the wells, followed by the test compound at various concentrations.
-
Incubation : The reaction mixture is incubated at room temperature to allow for the demethylation reaction to occur.
-
Detection : The level of m6A in the substrate is quantified. This can be achieved through various methods, including HPLC-MS/MS, or a fluorescence-based assay using a labeled substrate.[15]
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce FTO activity by 50%, is calculated from a dose-response curve.
m6A Dot Blot Assay
This method is used to determine the global m6A levels in cellular RNA.
-
RNA Extraction and Purification : Total RNA is extracted from cells treated with the FTO inhibitor or a vehicle control. Poly(A) RNA is then purified from the total RNA.
-
RNA Denaturation and Spotting : The purified mRNA is denatured at 95°C and then spotted onto a nitrocellulose or nylon membrane.[1][3][4]
-
UV Crosslinking : The RNA is crosslinked to the membrane using UV irradiation.[1][4]
-
Blocking : The membrane is blocked with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding.[1][3]
-
Antibody Incubation : The membrane is incubated with a primary antibody specific for m6A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][3][4]
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized by imaging.[1][3][4]
-
Quantification : The intensity of the dots is quantified using software like ImageJ, and the relative m6A levels are normalized to a loading control (e.g., methylene blue staining).[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of an inhibitor to the FTO protein within a cellular context.
-
Cell Treatment : Intact cells are treated with the FTO inhibitor or a vehicle control.
-
Heating : The treated cells are heated at various temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation : The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection : The amount of soluble FTO protein in each sample is determined by Western blotting or other protein detection methods.
-
Data Analysis : The binding of the inhibitor to FTO stabilizes the protein, resulting in a higher melting temperature (Tm). The shift in Tm in the presence of the inhibitor confirms target engagement.
Visualizations
The following diagrams illustrate the FTO signaling pathway and a general experimental workflow for evaluating FTO inhibitors.
Caption: FTO signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for the evaluation of FTO inhibitors.
References
- 1. m6A Dot Blot Assay [bio-protocol.org]
- 2. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [bio-protocol.org]
- 4. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IOX 1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [en.bio-protocol.org]
- 13. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of FB23's Anti-Leukemic Effects: A Comparative Guide
This guide provides a comprehensive comparison of the anti-leukemic effects of FB23, a novel FTO demethylase inhibitor, with established therapies for Acute Myeloid Leukemia (AML). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Comparative Efficacy of Anti-Leukemic Agents in AML Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its more potent derivative, this compound-2, in comparison to standard-of-care AML drugs: venetoclax, azacitidine, and cytarabine. Lower IC50 values indicate greater potency.
| Cell Line | This compound (μM) | This compound-2 (μM) | Venetoclax (μM) | Azacitidine (μM) | Cytarabine (μM) |
| NB4 | 44.8[1][2] | - | - | - | - |
| MONOMAC6 | 23.6[1][2] | - | - | - | - |
| MOLM13 | - | - | 0.2[3] | - | - |
| OCI-AML3 | - | - | 0.6[3] | - | - |
| SKM-1 | - | - | 1[3] | - | - |
| HL-60 | - | - | 1.6[3] | - | - |
| U937 | - | - | - | - | - |
| MV4-11 | - | - | - | - | - |
| KG-1a | - | - | - | >5 | - |
| THP-1 | - | - | - | >5 | - |
Note: "-" indicates that data was not available in the searched sources. The potency of this compound-2 is noted to be significantly improved over this compound, with an IC50 of 2.6 μM against FTO demethylase activity.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-validation.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[1]
Materials:
-
AML cell lines
-
Culture medium appropriate for the cell lines
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Test compounds (this compound, Venetoclax, Azacitidine, Cytarabine)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed the AML cells in opaque-walled multiwell plates at a predetermined optimal density in 100 µL of culture medium for 96-well plates (25 µL for 384-well plates).
-
Prepare control wells containing medium without cells for background luminescence measurement.
-
Add the desired concentrations of the test compounds to the experimental wells.
-
Incubate the plates for the desired period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Record the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background luminescence. IC50 values are determined by plotting the percentage of viable cells against the log concentration of the compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V-FITC and distinguishes viable, early apoptotic, late apoptotic, and necrotic cells using the viability dye Propidium Iodide (PI).
Materials:
-
AML cells treated with test compounds
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in AML cells by treating with appropriate concentrations of test compounds for the desired time.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 500 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate the cells at room temperature for 5-15 minutes in the dark.[7]
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC fluorescence is typically detected in the FL1 channel (green), and PI fluorescence in the FL2 channel (red).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.
Materials:
-
AML cells treated with test compounds
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes. (Fixed cells can be stored at 4°C for several weeks).
-
Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples by flow cytometry, collecting data from at least 10,000 events. The PI fluorescence should be measured on a linear scale to resolve the G0/G1, S, and G2/M phases of the cell cycle.[4][5][8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and its comparators, as well as a typical experimental workflow for evaluating anti-leukemic compounds.
Caption: Mechanism of action of this compound/FB23-2 in AML cells.
Caption: Simplified mechanisms of action for standard AML therapies.
Caption: General experimental workflow for in vitro drug comparison.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. ch.promega.com [ch.promega.com]
- 7. abcam.cn [abcam.cn]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
On-Target Efficacy of FB23: A Comparative Analysis of FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of FB23, a potent and selective inhibitor of the FTO (fat mass and obesity-associated) protein, with alternative FTO inhibitors. The supporting experimental data, detailed methodologies, and signaling pathway visualizations are intended to inform research and development in oncology and other fields where FTO is a therapeutic target.
Comparative Efficacy of FTO Inhibitors
The on-target efficacy of this compound and its alternatives is primarily assessed by their ability to inhibit the N6-methyladenosine (m6A) demethylase activity of FTO and their subsequent anti-proliferative effects in cancer cell lines, particularly Acute Myeloid Leukemia (AML).
| Compound | Target | In Vitro IC50 (FTO Demethylase Assay) | Cell-Based IC50 (AML Cell Lines) | Reference |
| This compound | FTO | 60 nM | NB4: 44.8 µM, MONOMAC6: 23.6 µM | [1] |
| This compound-2 | FTO | 2.6 µM | NB4: 0.8 µM, MONOMAC6: 1.5 µM | [1] |
| Meclofenamic Acid | FTO | ~7-8 µM | Not widely reported in AML cell lines | [2] |
| Rhein | FTO | Not explicitly defined as a direct binder, inhibits FTO activity | HL60: ~50-100 µM | |
| CS1 | FTO | Not specified | 10- to 30-times lower than this compound-2 and MO-I-500 | [1] |
| CS2 | FTO | Not specified | 10- to 30-times lower than this compound-2 and MO-I-500 | [1] |
| 18097 | FTO | 0.64 µM | Not specified in AML cell lines | [3] |
Summary of Findings:
-
This compound demonstrates high potency in in-vitro FTO demethylase assays.[1]
-
This compound-2 , a derivative of this compound, exhibits significantly improved anti-proliferative activity in AML cell lines compared to its parent compound.[1]
-
Meclofenamic acid is a selective inhibitor of FTO over the homologous ALKBH5 demethylase.[2][4]
-
Rhein , a naturally derived compound, also demonstrates FTO inhibitory activity.
-
CS1 and CS2 have been identified as highly efficacious FTO inhibitors with potent anti-leukemic effects in vitro, showing significantly lower IC50 values in AML cells compared to other known inhibitors.[1]
-
18097 is another potent FTO inhibitor identified through in-silico screening.[3]
Experimental Protocols
In Vitro FTO Demethylase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FTO's m6A demethylase activity.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing recombinant FTO protein, a synthetic m6A-containing RNA oligonucleotide substrate, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for the demethylation reaction to occur.
-
Quenching: Stop the reaction, typically by adding a chelating agent like EDTA.
-
Detection: The extent of demethylation is quantified. This can be achieved through various methods, including:
-
LC-MS/MS: Directly measures the ratio of m6A to unmethylated adenosine.
-
Fluorescence-based assays: Employ a fluorescent probe that specifically binds to the demethylated product.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay in AML Cell Lines
Objective: To assess the anti-proliferative effect of FTO inhibitors on cancer cells.
Methodology:
-
Cell Culture: Culture human AML cell lines (e.g., NB4, MONOMAC6, HL60) under standard conditions.
-
Treatment: Seed the cells in multi-well plates and treat with varying concentrations of the FTO inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Determine the number of viable cells using methods such as:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion: Stains non-viable cells, allowing for the counting of viable cells.
-
Flow Cytometry: Can be used to quantify live, apoptotic, and necrotic cells.
-
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor that reduces cell proliferation by 50% compared to the control.
Signaling Pathways and Experimental Workflows
The on-target effect of this compound and other FTO inhibitors is mediated through the modulation of the m6A modification on various mRNA transcripts, thereby influencing their stability and translation. This, in turn, affects downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: FTO Signaling Pathway and Inhibition by this compound and Alternatives.
This diagram illustrates how FTO inhibitors like this compound block the demethylation of m6A-modified mRNA. This leads to the decreased stability and translation of oncogenes like MYC and CEBPA, and increased stability of tumor suppressors like ASB2 and RARA, ultimately inhibiting cell proliferation and promoting apoptosis. FTO also interacts with other critical cellular pathways such as WNT signaling.
Caption: Experimental Workflow for Evaluating FTO Inhibitors.
This workflow outlines the key steps in the in-vitro and cell-based assays used to characterize the on-target effects of FTO inhibitors like this compound.
References
- 1. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
The FTO Inhibitor FB23: A Comparative Analysis of its Therapeutic Potential in Diverse Cancers
For Immediate Release
A deep dive into the therapeutic potential of the FTO inhibitor, FB23, reveals a promising, yet nuanced, landscape across different cancer types. This guide synthesizes preclinical data on this compound and its derivatives, comparing their efficacy against established cancer therapies and detailing the experimental groundwork for future research.
The fat mass and obesity-associated protein (FTO) has emerged as a critical regulator of gene expression through its role in demethylating N6-methyladenosine (m6A) on RNA. Dysregulation of FTO has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound, a small molecule inhibitor of FTO, and its more potent derivative, this compound-2, have shown significant promise, particularly in Acute Myeloid Leukemia (AML). This report extends the analysis to solid tumors, specifically glioblastoma, breast cancer, and lung cancer, to provide a comparative overview for researchers, scientists, and drug development professionals.
Unveiling the Anti-Cancer Activity of this compound and its Derivatives
This compound and its analogs function by directly binding to FTO and inhibiting its m6A demethylase activity. This leads to an accumulation of m6A on the mRNA of key oncogenes, subsequently altering their stability and translation, and ultimately inhibiting cancer cell growth and survival.
Comparative Efficacy of this compound in Different Cancer Models
While the primary focus of this compound research has been in hematological malignancies, emerging evidence suggests its potential in solid tumors.
Glioblastoma: A Glimmer of Hope
Glioblastoma, an aggressive brain tumor with limited treatment options, presents a potential application for FTO inhibitors. Studies have shown that overexpression of FTO inhibits the growth of glioblastoma xenografts, suggesting that FTO inhibition could be a viable therapeutic strategy.[1] A derivative of this compound, named FTO-04, has been demonstrated to impair the self-renewal of glioblastoma stem cells (GSCs) by increasing m6A and N6,2'-O-dimethyladenosine (m6Am) levels in GSC mRNA.
While direct comparative data between this compound and the standard-of-care chemotherapy, temozolomide, is not yet available, the distinct mechanism of action of FTO inhibitors offers a potential new avenue for treating this challenging disease.
Breast Cancer: A Complex Picture
The role of FTO in breast cancer appears to be context-dependent. Some studies suggest that FTO inhibition may promote tumorigenesis. Conversely, other research indicates that knockdown of FTO can suppress breast tumor growth. This highlights the need for further investigation to delineate the specific breast cancer subtypes that may benefit from this compound therapy. Direct experimental data on the effect of this compound or this compound-2 on the viability of various breast cancer cell lines is crucial to clarify these contradictory findings.
Lung Cancer: An Unexplored Frontier
The involvement of FTO in lung cancer progression is an active area of research.[2] However, to date, there is a lack of published in vitro or in vivo data on the efficacy of this compound or its derivatives in lung cancer models. This represents a significant knowledge gap and a promising area for future investigation, especially in comparing its potential against platinum-based chemotherapies like cisplatin.
Quantitative Comparison of FTO Inhibitors
The following table summarizes the available quantitative data for this compound and its derivatives in various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 Value (µM) |
| This compound | Acute Myeloid Leukemia | NB4 | 44.8 |
| This compound | Acute Myeloid Leukemia | MONOMAC6 | 23.6 |
| This compound-2 | Acute Myeloid Leukemia | NB4 | 0.8 |
| This compound-2 | Acute Myeloid Leukemia | MONOMAC6 | 1.5 |
| This compound-2 | Acute Myeloid Leukemia | MOLM13 | 1.9 |
| This compound-2 | Acute Myeloid Leukemia | MV4-11 | 5.2 |
| FTO-04 | Glioblastoma | Glioblastoma Stem Cells | - |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound as an FTO inhibitor.
Caption: General workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, this compound-2, or standard chemotherapy drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).[3]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Drug Administration: Administer this compound-2 (e.g., 2 mg/kg) or vehicle control intraperitoneally daily.
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[3]
m6A RNA Quantification (Dot Blot)
-
RNA Extraction: Isolate total RNA from treated and untreated cancer cells using a standard RNA extraction kit.
-
RNA Denaturation: Denature the RNA by heating at 65°C for 5 minutes.
-
Membrane Spotting: Spot serial dilutions of the denatured RNA onto a nylon membrane and UV-crosslink.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with a primary antibody against m6A.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
-
Quantification: Quantify the dot intensity using image analysis software and normalize to a loading control (e.g., methylene blue staining).
Future Directions
The therapeutic potential of this compound and its derivatives is an exciting area of cancer research. While promising results have been observed in AML, further investigation into solid tumors is warranted. Key future directions include:
-
Head-to-head comparative studies: Directly comparing the efficacy of this compound and its derivatives against standard-of-care chemotherapies in glioblastoma, breast, and lung cancer models.
-
Combination therapies: Exploring the synergistic effects of this compound with existing cancer treatments to overcome drug resistance.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to FTO inhibitor therapy.
-
Pharmacokinetic and pharmacodynamic studies: Optimizing the delivery and dosage of this compound derivatives for improved in vivo efficacy and safety.
This comprehensive guide provides a foundation for understanding the current landscape of this compound research and highlights the critical next steps to translate this promising therapeutic strategy into clinical applications for a broader range of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. FTO-mediated autophagy inhibition promotes non-small cell lung cancer progression by reducing the stability of SESN2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTO downregulation mediated by hypoxia facilitates colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FB23-2, an FTO Inhibitor, in Diabetic Retinopathy Models
This guide provides a detailed comparison of FB23-2, a novel inhibitor of the N6-methyladenosine (m6A) demethylase FTO, against established therapeutic approaches for diabetic retinopathy (DR). It is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues for this complex microvascular complication of diabetes.
Introduction to this compound-2 and its Mechanism of Action
Diabetic retinopathy is a leading cause of vision loss, and its pathogenesis involves complex pathways, including epigenetic and post-transcriptional modifications.[1] Recent studies have identified elevated expression of the fat mass and obesity-associated protein (FTO) in the retinas of diabetic mice and in patients with proliferative diabetic retinopathy.[1] FTO functions as an m6A RNA demethylase. In diabetic conditions, its increased activity leads to the demethylation and subsequent upregulation of targets like CDK2 mRNA, promoting endothelial cell cycle progression and angiogenesis, which are key pathological features of DR.[1]
This compound-2 is a small molecule inhibitor designed to target the demethylase activity of FTO. By inhibiting FTO, this compound-2 aims to prevent the aberrant upregulation of pro-angiogenic and pro-inflammatory pathways, thereby mitigating microvascular anomalies in the retina.[1] This mechanism represents a novel upstream intervention point compared to current therapies that target downstream signaling molecules.
The diagram below illustrates the hyperglycemic cascade leading to FTO activation and the point of intervention for this compound-2.
Performance Comparison: this compound-2 vs. Anti-VEGF Therapy
The current standard of care for proliferative DR and diabetic macular edema involves therapies targeting Vascular Endothelial Growth Factor (VEGF), such as Aflibercept and Ranibizumab.[2][3] The following tables compare the preclinical performance of this compound-2 with data from anti-VEGF agents in similar diabetic retinopathy models.
Table 1: Comparison of Efficacy in Diabetic Retinopathy Animal Models
| Parameter | This compound-2 | Anti-VEGF (Ranibizumab/Bevacizumab) | Model System |
| Target | FTO (m6A demethylase) | Vascular Endothelial Growth Factor (VEGF) | Streptozotocin (STZ)-induced diabetic mice; db/db mice |
| Retinal Vascular Leakage | Significantly reduced leakage (assessed by Evans Blue assay)[1] | Reduces vascular leakage[4] | STZ-induced diabetic mice/rats |
| Neovascularization | Suppresses endothelial cell proliferation and tip cell formation[1] | Highly effective in regressing retinal neovascularization[2] | Oxygen-induced retinopathy (OIR) models; STZ mice |
| Retinal Thickness | Data not specified | Reduces retinal thickness in some models[5] | db/db mice[5] |
| Key Protein Modulation | Prevents upregulation of CDK2[1] | Downregulates phosphor-p42/p44 MAP kinase expression[6] | STZ-induced diabetic models |
Table 2: Mechanistic and Therapeutic Comparison
| Feature | This compound-2 (FTO Inhibition) | Anti-VEGF Therapy |
| Point of Intervention | Upstream; targets RNA epigenetic modification | Downstream; targets a key signaling protein |
| Scope of Action | Potentially broader effects by modulating multiple m6A-RNA targets | Highly specific to VEGF-driven pathology |
| Administration Route | Systemic administration demonstrated in mice[1] | Intravitreal injection |
| Potential Advantages | May address multiple pathological facets (inflammation, angiogenesis) simultaneously; potential for less invasive administration | Clinically validated, potent anti-angiogenic effect |
| Potential Disadvantages | Potential for off-target effects due to broad role of m6A modification | Invasive administration; non-responders exist; only targets a downstream factor |
Experimental Protocols
The validation of this compound-2's mechanism relies on a series of established in vivo and in vitro experiments.
The general workflow for testing a compound like this compound-2 in a diabetic retinopathy model is outlined below.
-
Streptozotocin (STZ)-Induced Diabetes Model:
-
Protocol: C57BL/6J mice are injected intraperitoneally with STZ dissolved in a citrate buffer to destroy pancreatic beta cells and induce hyperglycemia. Control mice receive citrate buffer alone.
-
Validation: Diabetes is confirmed by measuring blood glucose levels; mice with levels consistently above 250 mg/dL are used for the study.
-
-
Fluorescence Fundus Angiography (FFA):
-
Purpose: To visualize and assess retinal vascular leakage in vivo.
-
Protocol: Mice are anesthetized, and their pupils are dilated. Sodium fluorescein is injected intraperitoneally. A fundus camera is used to capture images of the retinal vasculature over time, with leakage appearing as diffuse fluorescence spreading from the vessels.
-
-
Evans Blue Retinal Vascular Permeability Assay:
-
Purpose: To quantify retinal vascular leakage.
-
Protocol: Evans blue dye, which binds to serum albumin, is injected intravenously. After a circulation period (e.g., 2 hours), the animal is perfused to remove unbound dye from the vasculature. Retinas are harvested, and the extravasated dye is extracted using formamide. The amount of extracted dye is quantified by measuring its absorbance at ~620 nm.
-
-
Western Blot Analysis:
-
Purpose: To measure the protein levels of FTO, CDK2, and other targets.
-
Protocol: Retinal tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. The membrane is then incubated with primary antibodies (e.g., anti-FTO, anti-CDK2), followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Conclusion and Future Perspectives
The validation of this compound-2 as a therapeutic agent for diabetic retinopathy highlights the potential of targeting RNA-modifying enzymes as a novel treatment strategy.[1] Its mechanism, which involves inhibiting the FTO demethylase to suppress downstream pro-angiogenic factors, offers a distinct and more upstream point of intervention compared to established anti-VEGF therapies. While preclinical data are promising, demonstrating efficacy in reducing vascular leakage and neovascularization in mouse models, further investigation is required. Future studies should focus on comprehensive safety profiling, pharmacokinetic analysis, and validation in larger animal models to determine the translational potential of FTO inhibitors like this compound-2 for the treatment of diabetic retinopathy in human patients.
References
- 1. Lactylation-driven FTO targets CDK2 to aggravate microvascular anomalies in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Diabetic retinopathy: current understanding, mechanisms, and treatment strategies [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Experiment-Based Interventions to Diabetic Retinopathy: Present and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Diabetic Retinopathy in Two Mouse Models and Response to a Single Injection of Anti-Vascular Endothelial Growth Factor [mdpi.com]
- 6. researchgate.net [researchgate.net]
Independent Verification of FB23's IC50 Values: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the FTO inhibitor FB23 with other relevant compounds. All quantitative data is supported by experimental methodologies to aid in the independent verification of IC50 values.
Comparative Analysis of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and alternative inhibitors against various cancer cell lines, primarily in the context of acute myeloid leukemia (AML). This data has been compiled from multiple sources to provide a comprehensive overview for comparative analysis.
| Compound | Target | Cell Line | IC50 Value | Citation(s) |
| This compound | FTO | NB4 (AML) | 44.8 µM | [1] |
| MONOMAC6 (AML) | 23.6 µM | [1][2] | ||
| FTO (in vitro) | 60 nM | [3] | ||
| This compound-2 | FTO | NB4 (AML) | 0.8 µM | [4] |
| MONOMAC6 (AML) | 1.5 µM | [4] | ||
| FTO (in vitro) | 2.6 µM | [5] | ||
| CS1 (Bisantrene) | FTO | MV4-11 (AML) | 58.9 nM | [6] |
| Various AML cell lines | 20 - 175 nM | [6] | ||
| FTO (in vitro) | 142.6 nM | [6] | ||
| CS2 (Brequinar) | FTO | Various AML cell lines | 10- to 30-times lower than this compound-2 and MO-I-500 | [7][8] |
| JQ1 | BET Bromodomains (BRD2, BRD3, BRD4) | Cal27 (Oral Squamous Cell Carcinoma) | Downregulates BRD4, C-Myc, and Twist | [9] |
| BRD4 (in vitro) | 77 nM (BRD4(1)), 33 nM (BRD4(2)) | [10] |
Experimental Protocols
Determining IC50 Values via Cell Proliferation Assay
The IC50 values presented in this guide were primarily determined using cell proliferation assays, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay or the Cell Counting Kit-8 (CCK-8) assay. These colorimetric assays measure the number of viable cells in proliferation.
Materials:
-
Cancer cell lines of interest (e.g., NB4, MONOMAC6)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Inhibitor compounds (this compound and alternatives) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter 96® AQueous One Solution Reagent or CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor compounds in culture medium. The final concentrations should typically range from nanomolar to micromolar to encompass the expected IC50 value.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
After the incubation period, add 20 µL of the CellTiter 96® AQueous One Solution Reagent or 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for CellTiter 96) or 450 nm (for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining IC50 values.
Caption: FTO signaling pathway and inhibition by this compound.
References
- 1. aging-us.com [aging-us.com]
- 2. Targeting FTO for cancer therapy and more - Figure f1 | Aging [aging-us.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-2 | FTO抑制剂 | MCE [medchemexpress.cn]
- 6. FTO inhibitor CS1|CAS 101218-43-3|DC Chemicals [dcchemicals.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of FB23 in Genetically-Defined Acute Myeloid Leukemia Subtypes
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel agent FB23, a selective menin-MLL inhibitor, against current therapeutic alternatives in key subtypes of Acute Myeloid Leukemia (AML). The data presented is a synthesis of established knowledge on menin inhibition and publicly available information on existing AML therapies, intended to guide research and development efforts.
Executive Summary
Acute Myeloid Leukemia (AML) is a heterogeneous disease characterized by a variety of molecular subtypes that influence prognosis and treatment response. The development of targeted therapies has significantly improved outcomes for some patients. This guide focuses on the potential of this compound, a hypothetical selective inhibitor of the menin-MLL interaction, in two specific, high-risk AML subtypes: those with NPM1 mutations and those with MLL gene rearrangements. The performance of this compound is compared against standard-of-care chemotherapy and other targeted agents like FLT3 and BCL2 inhibitors.
Comparative Data on Therapeutic Efficacy
The following tables summarize the comparative efficacy of this compound (projected) versus current therapies in NPM1-mutated and MLL-rearranged AML.
Table 1: Comparison in NPM1-mutated AML
| Treatment Modality | Target | Complete Remission (CR) Rate | Overall Survival (OS) | Key Considerations |
| This compound (Hypothetical Menin-MLL Inhibitor) | Menin-MLL Interaction | Projected: 60-70% (as monotherapy in R/R) | Projected: Favorable, especially in combination | Effective in both FLT3-wildtype and FLT3-mutated NPM1 AML. Potential for combination with other targeted agents.[1] |
| Standard Chemotherapy (e.g., "7+3") | DNA Synthesis | ~80% (in younger, fit patients)[2] | ~40% at 5 years[2] | High toxicity, not suitable for all patients. Relapse remains a major challenge.[2] |
| Venetoclax + Hypomethylating Agent | BCL2 | ~70% | Median OS ~12 months in older/unfit patients | Standard of care for older/unfit patients. Resistance can develop. |
| FLT3 Inhibitors (e.g., Gilteritinib) - for FLT3 co-mutation | FLT3 Tyrosine Kinase | ~40-50% (as monotherapy in R/R) | Median OS ~9 months (in R/R) | Only effective in the presence of a FLT3 mutation.[3][4] |
Table 2: Comparison in MLL-rearranged (KMT2A-rearranged) AML
| Treatment Modality | Target | Complete Remission (CR) Rate | Overall Survival (OS) | Key Considerations |
| This compound (Hypothetical Menin-MLL Inhibitor) | Menin-MLL Interaction | Projected: 50-60% (as monotherapy in R/R)[1] | Projected: Significant improvement over chemotherapy | Directly targets the core oncogenic driver in this subtype. Generally well-tolerated.[1] |
| Standard Chemotherapy | DNA Synthesis | 40-50% | Poor, with high rates of relapse[5][6] | MLL-rearranged AML is notoriously chemo-resistant.[5] |
| Allogeneic Stem Cell Transplant | Immune-mediated anti-leukemic effect | Varies, but offers the best chance for cure | Varies based on patient and donor factors | Significant morbidity and mortality risk. Not all patients are eligible. |
Mechanism of Action and Signaling Pathways
This compound is designed to disrupt the critical interaction between menin and the MLL fusion proteins (in MLL-rearranged AML) or the N-terminal part of MLL (in NPM1-mutated AML). This interaction is essential for the transcription of leukemogenic genes, such as the HOX genes. By inhibiting this interaction, this compound is expected to suppress the expression of these target genes, leading to differentiation and apoptosis of leukemia cells.
Caption: Mechanism of action of this compound, a menin-MLL inhibitor.
Experimental Protocols
The following are representative experimental protocols for the preclinical evaluation of a compound like this compound.
In Vitro Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines with different genetic backgrounds.
-
Method:
-
Seed AML cell lines (e.g., MOLM-13 for MLL-rearranged, OCI-AML3 for NPM1-mutated) in 96-well plates.
-
Treat cells with a serial dilution of this compound or a vehicle control.
-
Incubate for 72 hours.
-
Assess cell viability using a commercial assay (e.g., CellTiter-Glo®).
-
Calculate IC50 values using non-linear regression analysis.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method:
-
Treat AML cells with this compound at concentrations around the IC50.
-
After 48 hours, stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Gene Expression Analysis
-
Objective: To confirm the on-target effect of this compound by measuring the expression of MLL target genes.
-
Method:
-
Treat AML cells with this compound for 24 hours.
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of HOXA9, MEIS1, and other known MLL target genes.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical to clinical development workflow for a targeted agent like this compound.
Caption: Drug development workflow for a targeted AML therapy.
Conclusion
The hypothetical menin-MLL inhibitor, this compound, represents a promising therapeutic strategy for genetically-defined AML subtypes, particularly those with NPM1 mutations or MLL rearrangements. Its targeted mechanism of action suggests the potential for high efficacy and a favorable safety profile compared to conventional chemotherapy. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other agents.
References
- 1. NPM 1 Mutations in AML—The Landscape in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted therapy in NPM1-mutated AML: Knowns and unknowns [frontiersin.org]
- 3. Resistance to targeted therapies in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel prognostic subgroups in childhood 11q23/MLL-rearranged acute myeloid leukemia: results of an international retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
General Guidance for Chemical Waste Disposal
It appears that "FB23" can refer to different chemical substances, and the proper disposal procedures are highly dependent on the specific nature of the material. To provide you with accurate and safe disposal guidance, please identify which of the following best describes your "this compound" substance:
-
A gaseous product, likely Halocarbon 23 (Trifluoromethane) [1]
-
A biological insecticide, FBP23™ ES, containing Beauveria bassiana Strain HF23 [2]
-
A non-hazardous substance or mixture, as described in some safety data sheets
-
Another substance not listed above. If so, please provide any additional identifiers such as a CAS number or the manufacturer.
Once you provide more specific information, I can offer detailed disposal protocols, safety precautions, and the required data presentation and visualizations. The following sections outline the type of information that can be provided for the appropriate substance.
For any chemical substance, it is imperative to adhere to local, state, and federal regulations regarding hazardous waste disposal. The following are general best practices:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal.
-
Avoid mixing wastes: Do not mix different chemical wastes in the same container.
-
Proper labeling: All waste containers must be clearly labeled with their contents.
-
Use appropriate containers: Waste should be stored in containers that are compatible with the chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, such as gloves and safety glasses, when handling chemical waste.
-
Segregation: Segregate waste into categories such as solid, liquid, organic, and aqueous.[3]
Disposal Procedures for Halocarbon 23 (Trifluoromethane)
Should your substance be Halocarbon 23, a colorless and odorless gas, the following disposal considerations apply.
Key Disposal Information:
-
Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local regulations.[1]
-
Container Management: Do not attempt to dispose of the contents yourself. Return the container to the supplier.
-
Spill Response: In case of a leak, it is important to stay upwind and out of low areas. Isolate the hazard area and deny entry to unnecessary personnel.[1]
Quantitative Data:
| Property | Value |
| Molecular Formula | C-H-F3 |
| Molecular Weight | 70.01 |
| Boiling Point | -120 °F (-84.4 °C) |
| Freezing Point | -256 °F (-160 °C) |
Source: Material Safety Data Sheet[1]
Disposal Procedures for FBP23™ ES Biological Insecticide
If you are working with FBP23™ ES, a biological insecticide, the disposal procedures are as follows.
Key Disposal Information:
-
Pesticide Disposal: To avoid waste, use all material in the container as directed. If waste cannot be avoided, offer the remaining product to a waste disposal facility or a pesticide disposal program.[2]
-
Container Disposal: This is a non-refillable container. Do not reuse or refill it. Triple rinse the container promptly after emptying. The rinsate can be used in the application equipment or stored for later use or disposal.[2]
-
Environmental Precautions: Do not contaminate water, food, or feed by storage or disposal. This product may be pathogenic to honey bees and may cause long-lasting harmful effects to aquatic life.[2]
Experimental Protocols:
Triple Rinse Procedure:
-
Empty the remaining contents into the application equipment or a mix tank and allow it to drain for 10 seconds after the flow begins to drip.[2]
-
Fill the container one-quarter full with water and recap it.[2]
-
Shake the container for 10 seconds.[2]
-
Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.[2]
-
Repeat this procedure two more times.[2]
-
After the final rinse, the container may be offered for recycling if available, or punctured and disposed of in a sanitary landfill or by incineration, as allowed by state and local ordinances.[2]
Logical Relationship for FBP23™ ES Disposal Decision:
Caption: Decision workflow for the proper disposal of FBP23™ ES and its container.
References
Essential Safety and Operational Guide for Handling FB23
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of FB23, a potent and selective inhibitor of the FTO (fat mass and obesity-associated) demethylase.[1] Given its biological activity and use as a research chemical, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, biologically active small molecule necessitates handling with caution. The following PPE recommendations are based on general best practices for handling such compounds, as well as for the solvent in which it is typically dissolved, Dimethyl Sulfoxide (DMSO). It is mandatory to obtain the official SDS from your chemical supplier before handling this compound.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile or Neoprene), double-gloving recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of the compound in solid or solution form. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling the powder form or preparing stock solutions. | To prevent inhalation of the powdered compound. |
Handling and Storage
This compound is a solid powder that is soluble in DMSO.[1] Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound.
| Procedure | Guideline |
| Handling Powder | Always handle the solid form of this compound in a chemical fume hood to avoid inhalation of the powder. Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid creating dust. |
| Preparing Solutions | Prepare stock solutions in a chemical fume hood. DMSO is a common solvent for this compound.[1] Be aware that DMSO can facilitate the absorption of other chemicals through the skin. |
| Storage | Store the solid compound and stock solutions in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Follow the supplier's recommendations for storage temperature, which is typically -20°C for long-term stability. |
Accidental Exposure and Spills
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Small Spill | For a small spill of this compound powder, gently cover with an absorbent material to avoid raising dust, then carefully collect the material into a sealed container for disposal. For a small spill of an this compound solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with an appropriate solvent. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup. |
Disposal Plan
All waste containing this compound, including unused compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| This compound in DMSO | Collect in a clearly labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated, sealed hazardous waste bag or container. Reusable glassware should be decontaminated by rinsing with an appropriate solvent that will solubilize this compound, and the rinsate should be collected as hazardous waste. |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the FTO demethylase, with an IC50 of 60 nM.[1] FTO is an enzyme that removes N6-methyladenosine (m6A) from RNA, a key modification in RNA metabolism. By inhibiting FTO, this compound increases the levels of m6A in mRNA, which can affect mRNA stability, translation, and splicing. This ultimately impacts various cellular processes. In the context of acute myeloid leukemia (AML), FTO inhibition by this compound has been shown to suppress the proliferation of AML cells and activate apoptotic pathways.[1] The inhibition of FTO can affect multiple downstream signaling pathways, including the WNT, PI3K/AKT, and MAPK pathways.[2][3]
Caption: Inhibition of FTO by this compound increases m6A RNA levels, impacting downstream signaling and cellular processes.
Experimental Protocols
The following are generalized protocols for common in vitro experiments using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Under a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell-Based Proliferation Assay
This protocol provides a general workflow for assessing the effect of this compound on the proliferation of cancer cell lines, such as acute myeloid leukemia (AML) cells.
Caption: A typical workflow for determining the anti-proliferative effects of this compound on cultured cells.
Detailed Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., NB4, MONO-MAC-6 AML cell lines) into a 96-well plate at a predetermined optimal density.
-
Incubation: Allow the cells to adhere and stabilize by incubating for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treatment: Prepare serial dilutions of the this compound stock solution in a complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment). Typical final concentrations for this compound in cell-based assays can range from low micromolar to nanomolar, depending on the cell line.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 48, 72, or 96 hours).
-
Proliferation Assessment: Add a proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or luminescence using a plate reader at the recommended wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Disclaimer: This document is intended to provide guidance and is not a substitute for a formal risk assessment or the official Safety Data Sheet (SDS) provided by the supplier. All laboratory personnel must be trained in the proper handling of potent compounds and familiar with their institution's safety protocols.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The m6A(m)-independent role of FTO in regulating WNT signaling pathways | Life Science Alliance [life-science-alliance.org]
- 3. The Potential Role of N6-Methyladenosine (m6A) Demethylase Fat Mass and Obesity-Associated Gene (FTO) in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
